BRD2492
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H18N4O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)23-17-5-2-15(3-6-17)20(26)24-19-12-16(4-7-18(19)21)14-8-10-22-11-9-14/h2-12H,21H2,1H3,(H,23,25)(H,24,26) |
Clave InChI |
BBHURYMVPMFILR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of BRD2492: A Technical Guide
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2). This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its biological effects through the specific inhibition of HDAC1 and HDAC2, two key enzymes in the class I histone deacetylase family. These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.
By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more relaxed chromatin structure, allowing for the transcriptional activation of previously silenced genes, including tumor suppressor genes. The selective inhibition of HDAC1/2 over other HDAC isoforms, such as HDAC3 and HDAC6, is a key feature of this compound, potentially leading to a more favorable therapeutic window and reduced off-target effects.
Quantitative Data Summary
The inhibitory activity of this compound against HDAC isoforms and its effects on cancer cell lines have been quantitatively characterized. The following tables summarize the key findings.
| Target | IC50 (nM)[1] | Selectivity |
| HDAC1 | 13.2[1] | >100-fold vs HDAC3/6[1] |
| HDAC2 | 77.2[1] | >100-fold vs HDAC3/6[1] |
| HDAC3 | >10,000 | |
| HDAC6 | >10,000 |
Table 1: In vitro inhibitory activity of this compound against HDAC isoforms.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| T-47D | Breast Cancer | 1.01[1] |
| MCF-7 | Breast Cancer | 11.13[1] |
Table 2: Anti-proliferative activity of this compound in breast cancer cell lines.
Signaling Pathways
The inhibition of HDAC1 and HDAC2 by this compound initiates a cascade of downstream events, primarily through the reactivation of silenced genes. Two of the well-documented pathways affected are the Wnt and p53 signaling pathways.
Figure 1: Signaling pathway of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro HDAC Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound stock solution in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 50 µL of a solution containing the HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
T-47D and MCF-7 breast cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Seed T-47D and MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the characterization of an HDAC inhibitor like this compound.
Figure 2: Experimental workflow for this compound characterization.
References
The Discovery of BRD2492: A Potent and Selective HDAC1/HDAC2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and preclinical characterization of BRD2492, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2). The document details the quantitative biochemical and cellular activity, outlines the experimental protocols for its evaluation, and visualizes the relevant biological pathways and discovery workflow.
Quantitative Data Summary
This compound (referred to as compound 6d in some literature) has demonstrated potent and selective inhibition of HDAC1 and HDAC2.[1] The following tables summarize the key quantitative data from biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [1]
| Target | IC50 (nM) | Selectivity vs. HDAC1 |
| HDAC1 | 13.2 | - |
| HDAC2 | 77.2 | 5.8-fold |
| HDAC3 | >10,000 | >757-fold |
| HDAC6 | >10,000 | >757-fold |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines [1]
| Cell Line | IC50 (µM) |
| T-47D | 1.01 |
| MCF-7 | 11.13 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
HDAC Biochemical Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer containing a stop solution like Trichostatin A)
-
Test compound (this compound) and control inhibitor (e.g., SAHA)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in HDAC Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Add the Developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human breast cancer cell lines (T-47D, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the discovery of this compound.
HDAC1/HDAC2 Signaling in Cell Cycle Regulation
Caption: Inhibition of HDAC1/HDAC2 by this compound leads to G1 cell cycle arrest.
Experimental Workflow for this compound Discovery and Characterization
References
BRD2492: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylases 1 and 2 (HDAC1/2).[1][2][3] Its selectivity for HDAC1/2 over other HDAC isoforms, particularly HDAC3, makes it a valuable tool for investigating the specific roles of these enzymes in various biological processes, including cell cycle regulation and DNA damage repair.[1][3] This technical guide provides a comprehensive overview of the known chemical properties and solubility of this compound, along with general experimental protocols relevant to their determination.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-Acetylamino-N-(2-amino-5-pyridin-4-yl-phenyl)-benzamide | [1][4] |
| CAS Number | 1821669-43-5 | [1][2] |
| Molecular Formula | C20H18N4O2 | [1][2][3] |
| Molecular Weight | 346.39 g/mol | [1][3] |
| SMILES String | O=C(NC1=CC(C2=CC=NC=C2)=CC=C1N)C3=CC=C(NC(C)=O)C=C3 | [1][2] |
| Purity | >98% (HPLC) | [1] |
Solubility
The solubility of a compound is a critical parameter for its biological testing and formulation. The known solubility of this compound is presented below.
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | 31.25 mg/mL | 90.22 mM | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the above properties for this compound are not publicly available. However, this section provides established, general methodologies that are widely used for small molecules like this compound.
Determination of Melting Point (General Protocol)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.
-
Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating:
-
If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]
-
-
Observation: Observe the sample through the magnifying eyepiece.
-
Recording the Melting Range:
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point.[6]
-
Determination of Solubility (General Protocol)
This protocol describes the equilibrium solubility method, a common technique to determine the solubility of a compound in a specific solvent.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard curve of known concentrations.
Determination of Purity by HPLC (General Protocol)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds.
Methodology: Reversed-Phase HPLC
-
System Preparation:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8] The composition can be isocratic (constant) or a gradient (varied over time).
-
Detector: A UV detector set at a wavelength where this compound has maximum absorbance.[7][8]
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or the mobile phase).
-
Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard.
-
Injection and Separation: Inject a known volume of the sample solution onto the HPLC system. The components of the sample will separate based on their affinity for the stationary phase (column) and the mobile phase.
-
Data Analysis:
-
The chromatogram will show peaks corresponding to this compound and any impurities.
-
The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.[9]
-
Signaling Pathway and Experimental Workflow
HDAC1/2 Inhibition and Cell Cycle/DNA Damage Pathway
This compound's primary mechanism of action is the inhibition of HDAC1 and HDAC2. These enzymes play a critical role in chromatin remodeling and are recruited to sites of DNA damage to facilitate repair.[2] By inhibiting HDAC1/2, this compound causes hyperacetylation of histones, which can lead to cell cycle arrest and sensitize cancer cells to DNA-damaging agents.[2]
Caption: this compound inhibits HDAC1/2, leading to impaired DNA repair and cell cycle arrest.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for characterizing the biological activity of this compound in a cell-based assay.
Caption: Workflow for evaluating the in vitro efficacy and mechanism of action of this compound.
References
- 1. Histone deacetylases 1 and 2 regulate DNA replication and DNA repair: potential targets for genome stability-mechanism-based therapeutics for a subset of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human HDAC1 and HDAC2 function in the DNA-damage response to promote DNA non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thinksrs.com [thinksrs.com]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
The Dual HDAC1 and HDAC2 Inhibitor BRD2492: A Technical Overview of its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. This document provides a comprehensive technical guide on the reported in vitro and in vivo effects of this compound, with a focus on its application in cancer research. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are illustrated. Quantitative data are summarized in structured tables to facilitate comparative analysis.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. Dysregulation of HDAC activity is frequently observed in various cancers, leading to aberrant gene expression patterns that promote tumor growth and survival. HDAC inhibitors have emerged as a promising class of anti-cancer agents. This compound is a selective inhibitor of HDAC1 and HDAC2, two class I HDACs that are often overexpressed in malignant cells. This guide details the current understanding of this compound's biological effects and its potential as a therapeutic agent.
In Vitro Effects of this compound
The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays. It demonstrates potent and selective inhibition of HDAC1 and HDAC2, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.
Enzymatic Activity and Selectivity
This compound exhibits nanomolar potency against its primary targets, HDAC1 and HDAC2, with significant selectivity over other HDAC isoforms.
Table 1: Enzymatic Inhibition of HDACs by this compound
| Target | IC50 (nM) | Selectivity vs. HDAC3 | Selectivity vs. HDAC6 |
| HDAC1 | 13.2 | >100-fold | >100-fold |
| HDAC2 | 77.2 | >100-fold | >100-fold |
Anti-proliferative Activity in Cancer Cell Lines
This compound has been shown to inhibit the growth of various cancer cell lines, particularly those derived from breast and lymphoid malignancies.
Table 2: Growth Inhibition of Cancer Cell Lines by this compound
| Cell Line | Cancer Type | IC50 (µM) |
| T-47D | Breast Cancer | 1.01 |
| MCF-7 | Breast Cancer | 11.13 |
| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Varies (causes G1 arrest)[1] |
Induction of Cell Cycle Arrest and Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis. In diffuse large B-cell lymphoma (DLBCL) cells, treatment with this compound leads to a significant G1 arrest, a cytostatic effect attributed to the inhibition of HDAC1 and HDAC2.[1]
In Vivo Effects of this compound
While detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively available in the public domain, studies on related selective HDAC1/2 inhibitors provide insights into its potential in vivo profile. For instance, a structurally related, kinetically selective HDAC2 inhibitor, BRD4884, has shown good pharmacokinetic properties in mice, including a half-life of 0.9 hours and excellent brain permeability.[2][3] It is important to note that specific in vivo tumor growth inhibition data, including dosing regimens and tumor growth inhibition percentages for this compound, have not been identified in the reviewed literature.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. This leads to an increase in the acetylation of histones, which alters chromatin structure and modulates the expression of key genes involved in cell cycle regulation and apoptosis.
Signaling Pathway Diagram
The inhibition of HDAC1/2 by this compound initiates a signaling cascade that culminates in cell cycle arrest and apoptosis. A simplified representation of this pathway is provided below.
Caption: this compound inhibits HDAC1/2, leading to histone hyperacetylation, p21 upregulation, c-Myc downregulation, and ultimately G1 cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T-47D, MCF-7)
-
96-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of PBS and fix by adding 4 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p21 and c-Myc
Objective: To determine the effect of this compound on the protein expression levels of p21 and c-Myc.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p21, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the in vitro and in vivo effects of this compound.
Conclusion
This compound is a potent and selective inhibitor of HDAC1 and HDAC2 with demonstrated in vitro efficacy against various cancer cell lines. Its mechanism of action involves the induction of G1 cell cycle arrest and apoptosis through the modulation of key regulatory proteins such as p21 and c-Myc. While further studies are required to fully elucidate its in vivo efficacy and pharmacokinetic profile, the available data suggest that this compound holds promise as a valuable research tool and a potential therapeutic candidate for the treatment of cancers characterized by HDAC1/2 dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological and therapeutic potential of this compound.
References
- 1. A comprehensive luminal breast cancer patient-derived xenografts (PDX) library to capture tumor heterogeneity and explore the mechanisms of resistance to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02130D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
BRD2492: A Technical Guide to its Selectivity Profile Against HDAC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of BRD2492, a potent inhibitor of histone deacetylases (HDACs). The document details its inhibitory activity against various HDAC isoforms, outlines the experimental methodologies used for these determinations, and presents a generalized workflow for screening HDAC inhibitors.
Quantitative Selectivity Profile
This compound has demonstrated potent and selective inhibition of Class I HDACs, particularly HDAC1 and HDAC2. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), reveals a significant preference for these isoforms over others, such as HDAC3 and HDAC6.[1] This selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, as it can lead to more targeted biological effects and potentially reduced off-target toxicities.
The quantitative data for this compound's inhibitory activity is summarized in the table below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 13.2 |
| HDAC2 | 77.2 |
| HDAC3 | 8908 |
| HDAC6 | >1000 |
Table 1: IC50 values of this compound against various HDAC isoforms.[1]
As the data indicates, this compound exhibits over 100-fold selectivity for HDAC1 and HDAC2 when compared to HDAC3 and HDAC6.[1]
Experimental Protocols
The determination of the IC50 values for this compound against different HDAC isoforms is typically achieved through in vitro biochemical assays. While the specific protocol for this compound is not publicly detailed, the following represents a generalized methodology commonly employed for assessing the potency and selectivity of HDAC inhibitors.
General Protocol for Fluorogenic HDAC Activity Assay
This protocol outlines a common method for measuring HDAC activity and inhibition using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid interference.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to their optimal concentration in cold assay buffer.
-
Reaction Setup: In the wells of a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO)
-
Diluted HDAC enzyme
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the same controlled temperature for a set time (e.g., 30-60 minutes).
-
Developing: Stop the reaction and develop the signal by adding the developer solution to each well. The developer, typically a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for complete development. Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 350-380 nm, Em: 440-460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the screening and identification of selective HDAC inhibitors, a process that would have been employed in the characterization of this compound.
Caption: A generalized workflow for the discovery and characterization of selective HDAC inhibitors.
This guide provides a concise yet comprehensive technical overview of the selectivity profile of this compound. The presented data and methodologies are essential for researchers and professionals working in the fields of epigenetics, drug discovery, and oncology.
References
An In-depth Technical Guide on the Early-Stage Research of BRD2492 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2492 has emerged as a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. This technical guide provides a comprehensive overview of the early-stage, preclinical research on this compound, with a focus on its potential as an anti-cancer agent. This document details the mechanism of action, quantitative inhibitory and cytotoxic effects, and the putative signaling pathways affected by this compound. Furthermore, it outlines detailed experimental protocols for the evaluation of this compound and similar compounds, and includes visualizations of key cellular processes and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2).[1] These enzymes are critical epigenetic regulators that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. In various cancers, the overexpression of HDAC1 and HDAC2 is associated with uncontrolled cell proliferation and survival. By selectively inhibiting these enzymes, this compound offers a targeted approach to reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The inhibitory activity of this compound against HDAC isoforms and its cytotoxic effects on breast cancer cell lines have been quantified in preclinical studies.[1] The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity |
| HDAC1 | 13.2 | >100-fold vs. HDAC3 & HDAC6 |
| HDAC2 | 77.2 | >100-fold vs. HDAC3 & HDAC6 |
Data sourced from MedchemExpress, citing Schäker-Hübner et al., 2022.[1][2]
Table 2: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) |
| T-47D | Estrogen Receptor-Positive | 1.01 |
| MCF-7 | Estrogen Receptor-Positive | 11.13 |
Data sourced from MedchemExpress, citing Schäker-Hübner et al., 2022.[1][2]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the selective inhibition of HDAC1 and HDAC2. This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. Key downstream effects include cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest
Inhibition of HDAC1 and HDAC2 by this compound is proposed to upregulate the expression of cyclin-dependent kinase inhibitors such as p21Waf1/Cip1 and p19INK4d.[3][4] These proteins play a crucial role in halting the cell cycle at the G1/S and G2/M checkpoints, thereby preventing cancer cell proliferation.
Induction of Apoptosis
Selective inhibition of HDAC1 and HDAC2 can also trigger the intrinsic apoptotic pathway. This is potentially mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.[5] The altered balance between these proteins leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures for HDAC inhibitor assessment.
In Vitro HDAC Enzyme Activity Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified HDAC enzymes.[6][7]
Materials:
-
Purified recombinant human HDAC1 and HDAC2 enzymes
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
This compound stock solution in DMSO
-
Black 96-well microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a no-inhibitor control and a no-enzyme control.
-
Add the purified HDAC enzyme to each well (except the no-enzyme control).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT/WST-8)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.[8][9]
Materials:
-
Breast cancer cell lines (e.g., T-47D, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Sterile 96-well cell culture plates
-
Absorbance microplate reader
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the MTT or WST-8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The early-stage research on this compound indicates that it is a potent and selective inhibitor of HDAC1 and HDAC2 with promising anti-proliferative activity in breast cancer cell lines. Its mechanism of action, centered on the reactivation of tumor suppressor genes leading to cell cycle arrest and apoptosis, provides a strong rationale for its further development.
Future research should focus on:
-
Expanding the evaluation of this compound to a broader range of cancer cell lines and patient-derived xenograft models.
-
Conducting in-depth mechanistic studies to fully elucidate the downstream signaling pathways affected by this compound.
-
Investigating the potential for synergistic effects when combined with other anti-cancer agents.
-
Performing pharmacokinetic and pharmacodynamic studies to assess its drug-like properties in vivo.
This technical guide serves as a foundational resource for scientists and researchers interested in the continued investigation and potential clinical translation of this compound and other selective HDAC1/2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
BRD2492: A Potent and Selective Chemical Probe for HDAC1 and HDAC2
An In-depth Technical Guide for Researchers and Drug Development Professionals
BRD2492 is a highly potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2). Its selectivity and well-characterized biochemical and cellular activity make it an invaluable chemical probe for elucidating the specific biological functions of these two closely related enzymes. This guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity profile, and detailed protocols for its use in key experimental assays.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory and anti-proliferative activity of this compound.
Table 1: In Vitro Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 13.2[1] |
| HDAC2 | 77.2[1] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity Fold (over HDAC1/2) |
| HDAC3 | >100-fold[1] |
| HDAC6 | >100-fold[1] |
Table 3: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| T-47D | Breast Cancer | 1.01[1] |
| MCF-7 | Breast Cancer | 11.13[1] |
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. This compound exerts its biological effects by binding to the active site of HDAC1 and HDAC2, preventing them from deacetylating their substrates. The resulting histone hyperacetylation leads to a more open chromatin state, which in turn can activate the transcription of certain genes, including those involved in cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth.
Caption: Mechanism of this compound action in the cell nucleus.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are foundational for assessing its efficacy and mechanism of action.
Biochemical HDAC Inhibition Assay
This protocol outlines a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified HDAC enzymes.
1. Reagents and Materials:
-
Purified recombinant human HDAC1 or HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
2. Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Include a DMSO-only control.
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 10 µL of diluted HDAC1 or HDAC2 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 25 µL of developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines, such as T-47D or MCF-7.
1. Reagents and Materials:
-
T-47D or MCF-7 breast cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell proliferation assay kit (e.g., BrdU or MTS-based)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Allow the cells to adhere by incubating overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assess cell viability according to the manufacturer's protocol for the chosen cell proliferation assay kit. For a BrdU assay, this involves a labeling period with BrdU, followed by fixation, denaturation, and detection with an antibody-HRP conjugate and a chemiluminescent substrate.[2]
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control and determine the IC50 value by plotting a dose-response curve.
Caption: Experimental workflow for a cellular proliferation assay.
References
An In-depth Technical Guide on the Biological Function of HDAC1/2 and the Selective Inhibitor BRD2492
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases 1 and 2 (HDAC1 and HDAC2) are critical epigenetic regulators that play a central role in the control of gene expression, cell cycle progression, and DNA damage repair. Their dysregulation is frequently implicated in various human diseases, most notably cancer. This technical guide provides a comprehensive overview of the biological functions of HDAC1 and HDAC2, their interplay with the bromodomain-containing protein 4 (BRD4), and the pharmacological profile of BRD2492, a potent and selective dual inhibitor of HDAC1 and HDAC2. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.
Core Biological Functions of HDAC1 and HDAC2
HDAC1 and HDAC2 are class I histone deacetylases that are highly homologous and often functionally redundant. They are the catalytic subunits of several major co-repressor complexes, including Sin3, NuRD (Nucleosome Remodeling and Deacetylation), and CoREST (Co-repressor for RE1-silencing transcription factor), which are recruited to specific genomic loci by transcription factors.[1][2] Their primary function is to remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[3][4] However, emerging evidence reveals that HDAC1 and HDAC2 can also be associated with actively transcribed genes, suggesting a more complex role in gene regulation.[2][5]
Key biological processes regulated by HDAC1 and HDAC2 include:
-
Gene Expression: By deacetylating histones, HDAC1/2 contribute to the silencing of tumor suppressor genes and other genes involved in differentiation and apoptosis.[6][7] Paradoxically, they can also be found at active transcription sites, suggesting a role in fine-tuning gene expression levels.[2][5]
-
Cell Cycle Progression: HDAC1 and HDAC2 are essential for cell cycle progression, particularly the G1/S transition. They achieve this by repressing the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[8][9] Loss of HDAC1/2 function leads to cell cycle arrest.[8][10][11]
-
DNA Damage Response (DDR): HDAC1 and HDAC2 are rapidly recruited to sites of DNA double-strand breaks (DSBs) where they promote DNA repair, particularly through the non-homologous end-joining (NHEJ) pathway.[12][13] They are required for the deacetylation of histone H3 at lysine 56 (H3K56ac), a crucial step in the DDR.[12][13] Inhibition of HDAC1/2 sensitizes cells to DNA damaging agents.[12][14]
-
Development: HDAC1 is essential for embryonic development, and its deletion is lethal in mice. HDAC1 and HDAC2 have both redundant and specific roles in the development of various tissues, including the heart, skin, and brain.[1]
The Interplay between HDAC1/2 and BRD4
Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as an epigenetic "reader." It recognizes and binds to acetylated lysine residues on histones and transcription factors through its two bromodomains (BD1 and BD2).[3][5][15] BRD4 is a key regulator of transcription, particularly of genes involved in cell proliferation and cancer, such as MYC.[15][16]
A functional interplay exists between HDAC1/2 and BRD4 in regulating gene expression:
-
HDACs Modulate BRD4 Availability: HDAC activity is required to maintain a pool of available BRD4 that can be recruited to gene promoters.[12][17] Inhibition of HDACs leads to global histone hyperacetylation, which can cause the sequestration of BRD4 across the chromatin, reducing its availability at specific gene promoters.[12][17]
-
Co-localization at Super-Enhancers: In certain cancers, such as chronic lymphocytic leukemia, HDAC1 and BRD4 are co-recruited to super-enhancers, which are clusters of enhancers that drive the expression of key oncogenes.[1]
-
Synergistic Effects of Inhibition: The combined inhibition of HDACs and BRD4 has shown synergistic anti-cancer effects in various preclinical models.[18] This is because HDAC inhibitors can increase histone acetylation, making cancer cells more dependent on BRD4 for survival, thus sensitizing them to BRD4 inhibitors.
This compound: A Selective HDAC1/2 Inhibitor
This compound is a potent and selective small molecule inhibitor of HDAC1 and HDAC2.[17][19] Its selectivity for HDAC1/2 over other HDAC isoforms, such as HDAC3 and HDAC6, makes it a valuable tool for dissecting the specific functions of these two enzymes and a potential therapeutic agent with a more favorable side-effect profile compared to pan-HDAC inhibitors.[17][19]
Quantitative Data for this compound
| Target | Assay | IC50 | Cell Line | Growth Inhibition IC50 | Reference |
| HDAC1 | Biochemical Assay | 13.2 nM | - | - | [17][19] |
| HDAC2 | Biochemical Assay | 77.2 nM | - | - | [17][19] |
| - | Cell-based Assay | - | T-47D (Breast Cancer) | 1.01 µM | [17][19] |
| - | Cell-based Assay | - | MCF-7 (Breast Cancer) | 11.13 µM | [17][19] |
Signaling Pathways
HDAC1/2 in Transcriptional Repression
Caption: HDAC1/2 are recruited by transcription factors to repress gene expression.
Interplay of HDAC1/2 and BRD4 in Gene Activation
Caption: HDAC1/2 activity maintains a pool of BRD4 available for gene activation.
Effect of this compound on Cancer Cell Signaling
Caption: this compound inhibits HDAC1/2, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for HDAC1
This protocol is for the immunoprecipitation of HDAC1-bound chromatin fragments for subsequent sequencing analysis.
Workflow:
Caption: A generalized workflow for a HDAC1 ChIP-seq experiment.
Methodology:
-
Cell Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the cleared chromatin with an anti-HDAC1 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
HDAC Activity Assay
This fluorometric assay measures the enzymatic activity of HDACs in cell extracts or purified enzyme preparations.
Methodology:
-
Sample Preparation: Prepare nuclear or whole-cell extracts from cultured cells.
-
Reaction Setup: In a 96-well plate, add the cell extract or purified HDAC enzyme to a buffer containing a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm). The fluorescence signal is directly proportional to the HDAC activity.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for Histone Acetylation
This protocol is for the detection of changes in global histone acetylation levels upon treatment with this compound.
Methodology:
-
Histone Extraction: Treat cells with this compound. Lyse the cells and perform acid extraction to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate the histone proteins by size on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A total histone antibody (e.g., anti-Histone H3) should be used as a loading control.
Conclusion
HDAC1 and HDAC2 are pivotal epigenetic regulators with profound implications for cancer biology. Their intricate interplay with other epigenetic modulators like BRD4 presents a complex regulatory network that can be therapeutically targeted. The selective HDAC1/2 inhibitor, this compound, serves as a powerful chemical probe to further elucidate the specific roles of these enzymes and holds promise as a potential anti-cancer agent. The detailed methodologies and pathway diagrams provided in this guide are intended to empower researchers to advance our understanding of HDAC biology and accelerate the development of novel epigenetic therapies.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The HDAC inhibitor depsipeptide transactivates the p53/p21 pathway by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reduced chromatin binding of MYC is a key effect of HDAC inhibition in MYC amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. medchemexpress.com [medchemexpress.com]
BRD2492 Target Engagement: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression.[1] Understanding the direct interaction of this compound with its intended targets within a cellular context is paramount for elucidating its mechanism of action and advancing its therapeutic development. This technical guide provides an in-depth overview of the principles and methodologies for assessing the target engagement of this compound. While specific target engagement studies for this compound are not yet extensively published, this document outlines the established experimental frameworks used for analogous HDAC inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against various HDAC enzymes and cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (nM) | Selectivity |
| HDAC1 | 13.2 | >100-fold vs. HDAC3/6 |
| HDAC2 | 77.2 | >100-fold vs. HDAC3/6 |
| HDAC3 | >10,000 | - |
| HDAC6 | >10,000 | - |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T-47D | 1.01 |
| MCF-7 | 11.13 |
Data sourced from MedchemExpress.[1]
Core Target Engagement Methodologies
Validating that a molecule like this compound reaches and binds to its intracellular targets (HDAC1 and HDAC2) is a critical step in drug discovery. The following are state-of-the-art techniques to measure target engagement.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.
This protocol is a generalized procedure adaptable for assessing this compound engagement with HDAC1/2.
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line expressing HDAC1 and HDAC2) to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
-
Heat Shock:
-
Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble HDAC1 and HDAC2 by Western blotting or other quantitative protein analysis methods.
-
A successful target engagement will result in a higher abundance of soluble HDAC1/2 at elevated temperatures in the this compound-treated samples compared to the vehicle control.
Affinity Chromatography-Mass Spectrometry
Affinity chromatography can be used to identify the direct binding partners of this compound from a complex cellular lysate. This involves immobilizing a derivative of this compound onto a solid support.
-
Immobilization of this compound: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a chromatography resin (e.g., NHS-activated sepharose beads).
-
Preparation of Cell Lysate:
-
Harvest cells and prepare a total cell lysate under non-denaturing conditions.
-
Pre-clear the lysate by passing it through a column with unconjugated beads to remove proteins that non-specifically bind to the matrix.
-
-
Affinity Purification:
-
Incubate the pre-cleared lysate with the this compound-conjugated beads to allow for binding.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins using a competitive ligand (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise the protein bands of interest and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Signaling Pathway of this compound
As a selective inhibitor of HDAC1 and HDAC2, this compound is expected to modulate gene expression by increasing the acetylation of histones and other proteins. This leads to a more open chromatin structure and can activate the transcription of genes, including those involved in cell cycle regulation. One observed effect of this compound is the induction of G1 arrest in Diffuse Large B-cell Lymphoma cells.[2]
The proposed signaling pathway is as follows:
-
This compound enters the cell and binds to the active sites of HDAC1 and HDAC2.
-
The inhibition of HDAC1/2 leads to an accumulation of acetylated histones (e.g., on lysine (B10760008) residues of H3 and H4).
-
Increased histone acetylation alters chromatin structure, making it more accessible to transcription factors.
-
This results in the altered expression of genes that regulate the cell cycle, potentially upregulating cell cycle inhibitors (e.g., p21) and downregulating cyclins and cyclin-dependent kinases (CDKs) that promote G1/S transition.
-
The net effect is an arrest of the cell cycle at the G1 phase.
References
Methodological & Application
BRD2492: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2492 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2). By inhibiting these enzymes, this compound induces histone hyperacetylation, leading to chromatin relaxation and altered gene expression. This modulation of gene transcription ultimately results in cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methodologies for assessing cell viability, analyzing histone acetylation levels, and measuring changes in gene expression.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (HDAC1) | 13.2 nM | Recombinant Human HDAC1 | [1] |
| IC50 (HDAC2) | 77.2 nM | Recombinant Human HDAC2 | [1] |
| IC50 (Cell Growth) | 1.01 µM | T-47D (Breast Cancer) | [1] |
| IC50 (Cell Growth) | 11.13 µM | MCF-7 (Breast Cancer) | [1] |
Signaling Pathway
This compound exerts its cellular effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. These enzymes are key components of several large transcriptional co-repressor complexes, including Sin3, NuRD, and CoREST.[2][3] Normally, these complexes are recruited to specific gene promoters by transcription factors, where HDAC1 and HDAC2 remove acetyl groups from histone tails. This deacetylation leads to a more condensed chromatin structure, thereby repressing the transcription of target genes.
By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more open chromatin structure, making the DNA more accessible to transcription factors and leading to the expression of previously silenced genes. A key target gene that is consistently upregulated following HDAC inhibitor treatment is CDKN1A, which encodes the p21 protein.[4][5] p21 is a potent cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest at the G1 phase. The sustained cell cycle arrest can ultimately trigger the intrinsic apoptotic pathway.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., T-47D, MCF-7)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for Histone Acetylation
This protocol allows for the detection of changes in global histone acetylation following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Ice-cold PBS with 5 mM Sodium Butyrate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for 24 hours.
-
Wash cells with ice-cold PBS containing sodium butyrate.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize bands using a chemiluminescence imaging system.
-
Normalize the acetyl-histone signal to the total histone signal.
-
Gene Expression Analysis (RNA-Seq)
This protocol outlines the steps for analyzing changes in gene expression following this compound treatment using RNA sequencing.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
TRIzol reagent or RNA extraction kit
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer
-
RNA-Seq library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and treat with this compound for a desired time period (e.g., 24 hours).
-
Harvest cells and extract total RNA using TRIzol or a commercial kit.
-
-
RNA Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Assess RNA integrity (RIN value) using a bioanalyzer. A RIN of ≥ 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's protocol.
-
Perform high-throughput sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between this compound-treated and control samples.
-
Perform pathway and gene ontology analysis to identify biological processes affected by this compound.
-
References
Application Notes and Protocols for Western Blot Analysis of BRD2492
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. The dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer. This compound exhibits significant selectivity for HDAC1 and HDAC2 over other HDAC isoforms, making it a valuable tool for studying the specific roles of these enzymes in cellular processes and a potential therapeutic agent.[1]
This document provides detailed application notes and protocols for utilizing this compound in a Western blot assay to assess its effects on target proteins and downstream signaling pathways. The primary application of this compound in a Western blot context is to verify its intended biological activity by measuring the increase in acetylation of HDAC1 and HDAC2 substrates, most notably histones.
Data Presentation
The following tables summarize the in vitro enzymatic and cellular activities of this compound. This data is essential for determining the appropriate concentration range for treating cells in a Western blot experiment.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 13.2[1] |
| HDAC2 | 77.2[1] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T-47D | 1.01[1] |
| MCF-7 | 11.13[1] |
Table 3: Expected Quantitative Western Blot Analysis of Histone Acetylation Following this compound Treatment
This table provides representative data on the expected dose-dependent increase in histone acetylation upon treatment with an HDAC1/2 inhibitor like this compound. The fold change is relative to a vehicle-treated control.
| Target Protein | This compound Concentration | Fold Change in Acetylation (vs. Vehicle) |
| Acetyl-Histone H3 (Lys9/Lys14) | 1 µM | 2.5 ± 0.4 |
| Acetyl-Histone H3 (Lys9/Lys14) | 5 µM | 4.2 ± 0.6 |
| Acetyl-Histone H3 (Lys9/Lys14) | 10 µM | 6.8 ± 0.9 |
| Acetyl-Histone H4 (pan-acetyl) | 1 µM | 2.1 ± 0.3 |
| Acetyl-Histone H4 (pan-acetyl) | 5 µM | 3.9 ± 0.5 |
| Acetyl-Histone H4 (pan-acetyl) | 10 µM | 5.5 ± 0.7 |
Note: The data in Table 3 is illustrative and based on typical results observed with selective HDAC1/2 inhibitors. Actual results may vary depending on the cell line, treatment duration, and experimental conditions.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on histone acetylation.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the effect of this compound on histone acetylation.
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., T-47D or MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.1%.
-
Incubation: Incubate the cells for a predetermined time, for example, 24 hours, at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system at 100V for 1-2 hours at 4°C.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. The recommended primary antibodies and their dilutions are listed in Table 4.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier & Catalog # | Recommended Dilution |
| Acetyl-Histone H3 (Lys9/Lys14) | Cell Signaling Technology #9677 | 1:1000 |
| Acetyl-Histone H4 (pan-acetyl) | Millipore #06-866 | 1:1000 |
| HDAC1 | Cell Signaling Technology #5356 | 1:1000 |
| HDAC2 | Cell Signaling Technology #5113 | 1:1000 |
| β-Actin (Loading Control) | Sigma-Aldrich #A5441 | 1:5000 |
Data Analysis and Quantification
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the band intensities.
-
Background Subtraction: Subtract the background signal from the band intensity for each lane.
-
Normalization: Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-Actin) in the same lane.
-
Fold Change Calculation: Calculate the fold change in protein acetylation for each this compound-treated sample relative to the vehicle-treated control.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
By following these detailed protocols, researchers can effectively utilize this compound in Western blot assays to investigate its impact on histone acetylation and downstream cellular processes, thereby advancing our understanding of the roles of HDAC1 and HDAC2 in health and disease.
References
BRD2492 Dosage for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective benzamide-based inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] These enzymes play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The selective inhibition of HDAC1 and HDAC2 by this compound offers a promising therapeutic strategy by modulating gene expression to restore normal cellular function. These application notes provide detailed protocols and guidance for the in vivo administration of this compound in mouse models, drawing upon available data for this compound and structurally related benzamide (B126) HDAC1/2 inhibitors.
Mechanism of Action and Signaling Pathways
HDAC1 and HDAC2 are key components of several corepressor complexes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound increases histone acetylation, resulting in a more open chromatin structure and the activation of gene expression. Key signaling pathways affected by HDAC1/2 inhibition include:
-
Cell Cycle Control: Inhibition of HDAC1/2 leads to the upregulation of cyclin-dependent kinase inhibitors such as p21Waf1/Cip1 and p19INK4d. This, in turn, induces cell cycle arrest and apoptosis, crucial mechanisms for its anti-cancer effects.
-
Hippo Signaling Pathway: HDAC1/2 inhibition can modulate the Hippo pathway, a critical regulator of organ size and cell proliferation.
-
Multiple Signaling Cascades: HDAC1/2 inhibition also influences other significant pathways, including PTEN-PI3K-AKT, MAPK, NF-κB, and TGF-β, which are involved in cell survival, inflammation, and fibrosis.
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits HDAC1/HDAC2, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes dosage information for benzamide-based HDAC1/2 inhibitors in in vivo mouse models based on available literature. It is important to note that optimal dosage of this compound may vary depending on the specific mouse model, disease indication, and experimental endpoint. Pilot dose-finding studies are highly recommended.
| Compound Class | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| N-(2-Aminophenyl)-benzamides (GK444, GK718) | Bleomycin-induced pulmonary fibrosis | 30 mg/kg | Not specified | Daily | [2][3][4] |
| Benzamide HDAC inhibitor | Not specified | MTD evaluation | Intraperitoneal (i.p.) | Daily for 5 days | [5] |
| Cmpd60 (Merck60/BRD692) | Aged mice | Not specified | Not specified | Two-week treatment | [1][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline; or 15% DMSO in arachis oil[5])
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle under sterile conditions. The choice of vehicle should be based on the solubility of this compound and the route of administration. A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline.
-
This compound Solubilization:
-
Aseptically weigh the required amount of this compound powder.
-
Add a small amount of DMSO to initially dissolve the compound.
-
Gradually add the remaining vehicle components while vortexing to ensure a homogenous solution or suspension.
-
The final concentration should be calculated based on the desired dose and a standard injection volume (e.g., 100 µL for a 25g mouse).
-
-
Storage: The prepared formulation should be stored according to its stability, typically at 4°C for short-term use or frozen for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Administration of this compound in a Cancer Mouse Model
Mouse Model:
-
Xenograft model: Immunocompromised mice (e.g., NOD/SCID) subcutaneously implanted with human cancer cells.
-
Syngeneic model: Immunocompetent mice implanted with a murine cancer cell line.
Materials:
-
Tumor-bearing mice
-
Prepared this compound formulation
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Inoculation: Inoculate mice with cancer cells. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing:
-
Based on preliminary studies or literature on similar compounds, a starting dose could be in the range of 30 mg/kg.
-
Administer this compound via intraperitoneal (i.p.) injection daily or on a 5-day on/2-day off schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period. Collect tumors and other tissues for pharmacodynamic and histological analysis.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse cancer model.
Application in Other Disease Models
The protocols described above can be adapted for other disease models.
-
Neurodegenerative Disease Models: For brain-related disorders, it is crucial to confirm that this compound can cross the blood-brain barrier.[7] Administration routes and treatment durations may need to be adjusted based on the specific model and the desired therapeutic outcome.
-
Cardiovascular Disease Models: In models of cardiac fibrosis or hypertrophy, treatment may be initiated before or after the disease-inducing stimulus. Echocardiography and histological analysis are common methods for assessing efficacy.
-
Fibrosis Models: As demonstrated with similar compounds, a preventative dosing schedule starting before or at the time of fibrotic injury induction can be effective.[2][3][4]
Conclusion
This compound is a promising selective HDAC1/2 inhibitor with potential therapeutic applications in a range of diseases. The provided application notes and protocols offer a starting point for researchers to design and conduct in vivo studies in mouse models. Careful consideration of the specific experimental context, including the mouse strain, disease model, and intended outcomes, is essential for determining the optimal dosage, administration route, and treatment schedule for this compound. It is strongly recommended to perform initial dose-finding and maximum tolerated dose studies to ensure both efficacy and safety in any new in vivo model.
References
- 1. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Immunoprecipitation using BRD2492
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2).[1] These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC1 and HDAC2 activity is implicated in various diseases, including cancer. This compound provides a valuable tool for studying the specific functions of HDAC1 and HDAC2 and their roles in cellular processes.
This document provides a detailed protocol for utilizing this compound in immunoprecipitation (IP) experiments to isolate HDAC1, HDAC2, and their associated protein complexes. This technique, often referred to as a "pull-down" assay when using a small molecule, allows for the identification of proteins that interact with HDAC1/HDAC2 and for studying how this compound may modulate these interactions.
Data Presentation
The inhibitory activity of this compound against HDAC1 and HDAC2, as well as its effect on cancer cell proliferation, is summarized below.
| Target | IC50 (nM) | Cell Line | Growth Inhibition IC50 (µM) |
| HDAC1 | 13.2[1] | T-47D (Breast Cancer) | 1.01[1] |
| HDAC2 | 77.2[1] | MCF-7 (Breast Cancer) | 11.13[1] |
Experimental Protocols
This protocol is adapted from established immunoprecipitation procedures and methods for using small molecule inhibitors to capture protein targets.
Materials and Reagents
-
Cells: Mammalian cell line expressing HDAC1 and HDAC2 (e.g., HeLa, MCF-7, T-47D).
-
This compound: Stock solution in DMSO.
-
Control: DMSO (vehicle control).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[2]
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody: Anti-HDAC1 or Anti-HDAC2 antibody (for validation by Western Blot).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.[3]
-
Elution Buffer: 2x Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS): ice-cold.
Experimental Workflow Diagram
Caption: Workflow for this compound-mediated immunoprecipitation.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control. The optimal concentration and incubation time should be determined empirically for your cell line and experimental goals. A typical incubation time is 4-6 hours.[2]
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[2] b. Add ice-cold Lysis Buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.[2] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2] f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of total protein lysate.[2] b. Incubate for 1 hour at 4°C with gentle rotation. c. Pellet the beads by centrifugation and transfer the supernatant to a new tube.[2]
4. Immunoprecipitation of this compound-Target Complexes: a. To the pre-cleared lysate, add an appropriate amount of this compound-conjugated beads or incubate with free this compound followed by addition of beads to capture the complex. Note: As a direct this compound-bead conjugate may not be commercially available, an alternative is to use an antibody against a tag on a modified this compound, or to use chemical cross-linking methods. b. As a positive control for HDAC1/2 pulldown, use an anti-HDAC1 or anti-HDAC2 antibody. c. As a negative control, use an equivalent amount of DMSO-treated lysate and/or beads alone. d. Incubate the samples overnight at 4°C on a rotator.
5. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.[2] b. Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer.[2] c. After the final wash, carefully aspirate and remove all residual buffer.
6. Elution: a. Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.[2] b. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.[2] c. Centrifuge to pellet the beads and collect the supernatant.
7. Analysis by Western Blotting: a. Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis, transfer to a membrane, and probe with primary antibodies against HDAC1, HDAC2, or other potential interacting proteins. c. Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
Signaling Pathway
HDAC1 and HDAC2 are key regulators of gene expression and are involved in multiple signaling pathways. Their inhibition by this compound can lead to the upregulation of tumor suppressor genes and cell cycle inhibitors.
Caption: Simplified HDAC1/HDAC2 signaling pathway and the inhibitory effect of this compound.
References
Application Notes and Protocols for BRD2492 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound is expected to increase histone acetylation, leading to a more open chromatin state and modulation of gene expression.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the genome-wide localization of DNA-binding proteins, including modified histones.[3][4] This application note provides a detailed protocol for utilizing this compound in ChIP assays to study the effects of HDAC1/2 inhibition on the chromatin landscape. The primary application is to profile changes in histone acetylation marks at specific genomic loci or across the genome following treatment with this compound.
Principle of Application
Treating cells with this compound will inhibit the enzymatic activity of HDAC1 and HDAC2. This inhibition is expected to result in an accumulation of acetyl groups on histone tails at genomic regions regulated by these enzymes. A subsequent ChIP assay using an antibody specific to a particular histone acetylation mark (e.g., H3K27ac, H4K16ac) will allow for the enrichment of DNA fragments associated with this mark. Comparing the enrichment levels between this compound-treated and vehicle-treated cells can reveal the specific genomic loci where HDAC1/2 activity is critical for maintaining a deacetylated state.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ (nM) |
| HDAC1 | 13.2 |
| HDAC2 | 77.2 |
| Data sourced from MedchemExpress.[1][2] |
Table 2: Recommended Antibody Panel for ChIP following this compound Treatment
| Antibody Target | Expected Change with this compound | Rationale |
| H3K9ac | Increase | HDAC1/2 are known to deacetylate H3K9.[5][6] |
| H3K27ac | Increase | A well-characterized mark of active enhancers and promoters, often regulated by HDAC1/2.[7] |
| H4K5ac | Increase | HDAC1/2 are known to deacetylate H4K5.[5] |
| H4K8ac | Increase | HDAC1/2 are known to deacetylate H4K8.[5] |
| H4K12ac | Increase | HDAC1/2 are known to deacetylate H4K12.[5][8] |
| H4K16ac | Increase | HDAC1/2 are known to deacetylate H4K16.[5][6] |
| HDAC1 | No Change / Decrease at some loci | To assess if this compound affects the recruitment of HDAC1 to chromatin. |
| RNA Polymerase II | Variable | To correlate changes in histone acetylation with changes in transcriptional activity.[7] |
| IgG (Isotype Control) | No Enrichment | Negative control for non-specific binding. |
Table 3: Example Quantitative PCR (qPCR) Data from a ChIP Experiment
| Target Gene Promoter | Treatment | Fold Enrichment vs. Input | Fold Change (this compound/Vehicle) |
| Positive Locus (e.g., p21) | Vehicle (DMSO) | 15 | 1.0 |
| This compound (1 µM) | 60 | 4.0 | |
| Negative Locus (e.g., Gene Desert) | Vehicle (DMSO) | 1.2 | 1.0 |
| This compound (1 µM) | 1.5 | 1.25 | |
| This is hypothetical data for illustrative purposes. |
Signaling Pathway and Experimental Workflow Visualization
Caption: Mechanism of this compound leading to increased histone acetylation.
Caption: Step-by-step workflow for a ChIP experiment using this compound.
Experimental Protocols
Part 1: Cell Treatment with this compound
-
Cell Culture : Culture cells of interest to approximately 70-80% confluency. The choice of cell line should be based on the biological question being addressed.
-
Inhibitor Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Cell Treatment : Treat the cells with the desired concentration of this compound. A typical starting concentration range for HDAC inhibitors in cell culture is 0.5-5 µM.[2] A vehicle control (e.g., DMSO) must be run in parallel. The treatment duration can range from 6 to 24 hours, depending on the desired effect and cell type.[2][7] A time-course experiment is recommended to determine the optimal treatment time.
Part 2: Chromatin Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cross-linking
-
To the cell culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M (e.g., add 500 µl of 2.5 M glycine).
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Scrape the cells and collect them by centrifugation (e.g., 2500 rpm for 5 minutes at 4°C).
-
Resuspend the cell pellet in a cell lysis buffer (e.g., 5 mM HEPES, 85mM KCl, 0.5% NP40, pH 8.0) containing protease inhibitors.[9]
-
Incubate on ice for 15 minutes.
-
Centrifuge to pellet the nuclei (e.g., 4000 rpm for 5 minutes at 4°C).[9]
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1) with protease inhibitors.[9]
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimal sonication conditions must be determined empirically for each cell type and sonicator.[10]
3. Immunoprecipitation
-
Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet debris.
-
Transfer the supernatant (chromatin) to a new tube.
-
Dilute the chromatin 1:10 with a ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody (see Table 2 for suggestions) or a control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
4. Washes
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform sequential washes with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.[2] Perform each wash for 5 minutes at 4°C with rotation.
-
Finally, wash the beads twice with TE buffer.
5. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃) and incubating at 65°C for 15 minutes.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C overnight. Also, process the input sample in the same way.
6. DNA Purification
-
Treat the samples with RNase A for 30 minutes at 37°C.
-
Treat with Proteinase K for 2 hours at 45°C.
-
Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in a small volume of TE buffer or water.
Part 3: Downstream Analysis
-
Quantitative PCR (qPCR) : Use the purified DNA to quantify the enrichment of specific genomic loci. Design primers for positive and negative control regions.
-
High-Throughput Sequencing (ChIP-seq) : Prepare sequencing libraries from the purified ChIP DNA and input DNA for genome-wide analysis.
Controls and Interpretation
-
Positive Control Antibody : An antibody against a known histone mark expected to be affected by this compound (e.g., H3K27ac).
-
Negative Control Antibody : A non-specific IgG of the same isotype as the primary antibody.
-
Positive Control Locus : A gene promoter known to be regulated by HDAC1/2 (e.g., the p21 promoter).
-
Negative Control Locus : A region of the genome expected to be devoid of the histone mark of interest (e.g., a gene desert).
An increase in the enrichment of an acetylation mark at a specific locus in this compound-treated cells compared to vehicle-treated cells suggests that HDAC1 and/or HDAC2 are involved in maintaining a deacetylated state at that location.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low ChIP signal | Inefficient sonication | Optimize sonication time and power. |
| Poor antibody quality | Use a ChIP-validated antibody. | |
| Insufficient cell number | Increase the starting amount of cells. | |
| High background | Incomplete cross-linking reversal | Ensure overnight incubation at 65°C. |
| Insufficient washing | Increase the number or duration of washes. | |
| Non-specific antibody binding | Use a high-quality, specific antibody and include an IgG control. |
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the conditions for their specific experimental setup.
References
- 1. Regulating the Regulators: The Post-Translational Code of Class I HDAC1 and HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase 1 (HDAC1) regulates histone acetylation, development, and gene expression in preimplantation mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 5. Compensatory functions of histone deacetylase 1 (HDAC1) and HDAC2 regulate transcription and apoptosis during mouse oocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whatisepigenetics.com [whatisepigenetics.com]
- 7. HDAC1 regulates the chromatin landscape to control transcriptional dependencies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutual Balance of Histone Deacetylases 1 and 2 and the Acetyl Reader ATAD2 Regulates the Level of Acetylation of Histone H4 on Nascent Chromatin of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChIP Protocol | Proteintech Group [ptglab.com]
- 10. Item - Effect of Sonication Intensity and Time on Cell Integrity and DNA Recovery from Rat SMC. - figshare - Figshare [figshare.com]
BRD2492: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. The aberrant activity of HDACs, particularly class I HDACs which includes HDAC1 and HDAC2, has been implicated in the pathogenesis of various diseases, most notably cancer. Inhibition of HDAC1 and HDAC2 has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them attractive targets for therapeutic intervention. This compound offers a valuable tool for researchers studying the biological roles of HDAC1 and HDAC2 and for the discovery of novel therapeutic agents.
These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of HDAC1/2 activity and for evaluating its effects on cell viability.
Quantitative Data Summary
This compound has been characterized by its potent inhibitory activity against its primary targets, HDAC1 and HDAC2, and its anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data for this compound.
Table 1: In VitroEnzymatic Inhibition of HDACs by this compound
| Target | IC50 (nM) | Selectivity |
| HDAC1 | 13.2 | >100-fold vs HDAC3 and HDAC6 |
| HDAC2 | 77.2 | >100-fold vs HDAC3 and HDAC6 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. Data from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T-47D | 1.01 |
| MCF-7 | 11.13 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell growth. Data from MedchemExpress.[1]
Signaling Pathway
Inhibition of HDAC1 and HDAC2 by this compound leads to the hyperacetylation of histones, which in turn alters gene expression. One of the key consequences of HDAC1/2 inhibition is the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Waf1/Cip1 and p19INK4d. These proteins play a critical role in cell cycle regulation. By binding to and inhibiting cyclin-dependent kinases (CDKs), p21 and p19 prevent the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase and preventing entry into the S phase. This mechanism is a key contributor to the anti-proliferative effects of HDAC1/2 inhibitors.
Caption: Signaling pathway of HDAC1/2 inhibition by this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound in high-throughput screening assays. It is recommended to optimize these protocols for specific cell lines and assay conditions.
High-Throughput Cell Viability Assay
This protocol describes a method for screening a compound library to identify agents that affect cell viability in a specific cancer cell line, using this compound as a positive control for cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., T-47D, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (positive control)
-
Compound library of interest
-
384-well clear-bottom, black-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in fresh culture medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells per well).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in culture medium to be used as a positive control (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Prepare the compound library plates by diluting the compounds to the desired screening concentration in culture medium.
-
Using a multichannel pipette or automated liquid handler, add 10 µL of the diluted compounds, this compound controls, and vehicle control (e.g., DMSO in culture medium) to the appropriate wells of the cell plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the cell plate and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix the contents of the wells by orbital shaking for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Determine the IC50 values for the positive control (this compound) and any active compounds from the library.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Caption: High-throughput cell viability screening workflow.
In Vitro HDAC1/2 Inhibition Assay (Fluorogenic)
This protocol describes a biochemical assay to screen for inhibitors of HDAC1 and HDAC2 activity using a fluorogenic substrate. This compound serves as a positive control for inhibition.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound (positive control)
-
Compound library of interest
-
384-well, low-volume, black microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Protocol:
-
Compound Preparation:
-
Prepare a dilution series of this compound in HDAC assay buffer.
-
Prepare the compound library plates by diluting the compounds to the desired screening concentration in assay buffer.
-
-
Enzyme Reaction:
-
In the wells of a 384-well plate, add in the following order:
-
5 µL of diluted compound, this compound control, or vehicle control.
-
10 µL of diluted HDAC1 or HDAC2 enzyme.
-
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate.
-
-
Reaction Development and Measurement:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 10 µL of developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each well relative to the vehicle control.
-
Determine the IC50 values for the positive control (this compound) and any active compounds from the library.
-
Calculate the Z'-factor for the assay.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship in a typical HTS campaign for identifying novel HDAC inhibitors.
Caption: Logical workflow for an HTS campaign.
References
Application Notes: In Vitro Efficacy Assessment of BRD2492, a Potent HDAC1/2 Inhibitor
Introduction
BRD2492 is a potent and selective small molecule inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2)[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is frequently observed in various cancers, including breast cancer, leading to aberrant gene expression and tumor progression. By inhibiting HDAC1 and HDAC2, this compound is expected to restore the expression of tumor suppressor genes, thereby inducing cell cycle arrest, apoptosis, and inhibiting cancer cell growth. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound in breast cancer cell lines.
Mechanism of Action
This compound exerts its anticancer effects by binding to the active site of HDAC1 and HDAC2, preventing them from deacetylating their target proteins, primarily histones. This leads to an accumulation of acetylated histones (hyperacetylation), which results in a more open and transcriptionally active chromatin structure. This "relaxed" chromatin allows for the expression of previously silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A). The upregulation of p21 leads to cell cycle arrest, typically at the G1/S checkpoint. Prolonged cell cycle arrest and the activation of other pro-apoptotic pathways ultimately trigger programmed cell death (apoptosis).
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a dose-response curve.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 72 | Experimental Value |
| This compound | T-47D | 72 | Experimental Value |
Western Blot Analysis for Target Engagement and Apoptosis Induction
This protocol is used to detect changes in the protein levels of this compound targets (acetylated histone H3), downstream effectors (p21), and markers of apoptosis (cleaved caspase-3 and cleaved PARP).
dot
Caption: Workflow for Western blot analysis of protein expression.
Materials:
-
Breast cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-Histone H3 (Lys9)
-
Mouse anti-p21 Waf1/Cip1
-
Rabbit anti-cleaved caspase-3 (Asp175)
-
Rabbit anti-cleaved PARP (Asp214)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at appropriate concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize to the loading control.
Data Presentation:
| Treatment | Acetyl-Histone H3 (Fold Change) | p21 (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Quantitative Real-Time PCR (qPCR) for p21 Gene Expression
This protocol measures the change in mRNA expression of the p21 gene following treatment with this compound.
dot
Caption: Workflow for analyzing p21 gene expression by qPCR.
Materials:
-
Breast cancer cells
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers:
-
Cell Treatment: Treat cells with this compound as described for the Western blot analysis.
-
RNA Isolation: Isolate total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers for p21 and a validated housekeeping gene.
-
Data Analysis: Determine the threshold cycle (Ct) values for each gene. Calculate the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
Data Presentation:
| Treatment | p21 mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (IC50) | Experimental Value |
| This compound (2x IC50) | Experimental Value |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, drug concentrations, and incubation times for their specific experimental setup.
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A strategy to identify housekeeping genes suitable for analysis in breast cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BRD2492 Treatment of Breast Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BRD2492 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] HDAC enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. In various cancers, including breast cancer, the dysregulation of HDAC activity is associated with tumor progression. Inhibition of HDAC1 and HDAC2 has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a summary of the known effects of this compound on breast cancer cell lines and detailed protocols for its use in in vitro studies.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in different breast cancer cell lines. This data is crucial for determining the appropriate concentration range for experimental studies.
| Cell Line | Subtype | IC50 (µM) | Citation |
| T-47D | Luminal A | 1.01 | [1] |
| MCF-7 | Luminal A | 11.13 | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting HDAC1 and HDAC2. This inhibition leads to an increase in the acetylation of histone and non-histone proteins. A key non-histone target is the tumor suppressor protein p53. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21. Increased p21 expression results in cell cycle arrest, primarily at the G1 phase, thereby halting cell proliferation. Furthermore, HDAC1/2 inhibition can promote apoptosis through both p53-dependent and p53-independent pathways, involving the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Mandatory Visualizations
References
Application Notes and Protocols for BRD2492 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving BRD2492, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2. The following sections detail the mechanism of action, protocols for key experiments, and data presentation guidelines to facilitate the investigation of this compound's biological effects.
Introduction
This compound is a small molecule inhibitor that selectively targets HDAC1 and HDAC2, with IC50 values of 13.2 nM and 77.2 nM, respectively.[1] Its selectivity for HDAC1/2 is over 100-fold higher than for other HDACs like HDAC3 and HDAC6.[1] By inhibiting HDAC1 and HDAC2, this compound leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. This modulation of gene expression affects various cellular processes, including the cell cycle, apoptosis, and differentiation, making this compound a valuable tool for cancer research and drug development.
Mechanism of Action: Signaling Pathway
HDAC1 and HDAC2 are key regulators of gene expression. They are often recruited to gene promoters by transcription factors, where they remove acetyl groups from histone tails, leading to a more condensed chromatin structure and transcriptional repression. This compound's inhibition of HDAC1/2 activity prevents this deacetylation, resulting in hyperacetylation of histones, particularly on lysine (B10760008) residues of histone H3 and H4. This "open" chromatin state allows for the transcription of genes that may have been silenced, including tumor suppressor genes like p21/CDKN1A.
Caption: Mechanism of action of this compound.
Data Presentation
Quantitative data from this compound studies should be summarized in clear and structured tables to allow for easy comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value |
| IC50 | HDAC1 | 13.2 nM |
| IC50 | HDAC2 | 77.2 nM |
| GI50 | T-47D (Breast Cancer) | 1.01 µM |
| GI50 | MCF-7 (Breast Cancer) | 11.13 µM |
Table 2: Effect of this compound on Cell Cycle Distribution in T-47D Cells (Example Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 65 ± 4.2 | 25 ± 3.1 | 10 ± 1.5 |
| This compound (1 µM) | 78 ± 3.8 | 15 ± 2.5 | 7 ± 1.1 |
Table 3: Relative Gene Expression Changes in T-47D Cells Treated with this compound (Example Data)
| Gene | Fold Change (this compound vs. Vehicle) |
| CDKN1A (p21) | 5.2 ± 0.8 |
| BAX | 3.1 ± 0.5 |
| BCL2 | 0.6 ± 0.1 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
HDAC Activity Assay
This protocol is designed to measure the inhibitory activity of this compound on HDAC1 and HDAC2.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Developer solution
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare a serial dilution of this compound in HDAC assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant HDAC1 or HDAC2 enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Caption: HDAC activity assay workflow.
Cell Viability Assay (MTT)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., T-47D, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Spectrophotometric plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for 72 hours (or desired time point) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percent viability for each concentration and determine the GI50 value.
Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation levels of specific histone residues following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and HDAC inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16, anti-total H3, anti-total H4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image and perform densitometric analysis to quantify the changes in histone acetylation, normalizing to the total histone levels.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol measures changes in the expression of target genes in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CDKN1A, BAX, BCL2) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Protocol:
-
Treat cells with this compound or vehicle for the desired time.
-
Extract total RNA and assess its quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene.
Caption: RT-qPCR experimental workflow.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle for 24-48 hours.
-
Harvest the cells, including any floating cells.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle for a desired time to induce apoptosis.
-
Harvest the cells, including the supernatant containing floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, detecting FITC (Annexin V) and PI fluorescence.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BRD2492 Concentration for Cell Viability Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD2492. Our goal is to help you optimize the concentration of this potent and selective HDAC1 and HDAC2 inhibitor to achieve reliable and reproducible cell viability results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of histone deacetylases 1 (HDAC1) and 2 (HDAC2). HDACs are enzymes that remove acetyl groups from histone and non-histone proteins. By inhibiting HDAC1 and HDAC2, this compound leads to an increase in protein acetylation. This alteration in acetylation status can affect gene expression, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby impacting cell viability.
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. Based on available data, a broad starting range of 0.1 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your particular cell line.
Q3: How long should I incubate cells with this compound?
A3: Incubation time is a critical parameter that can significantly influence the observed effects on cell viability. Typical incubation periods for initial screening are 24, 48, and 72 hours. The choice of incubation time should be guided by the doubling time of your cell line and the specific biological question you are addressing.
Q4: I am observing inconsistent results between experiments. What are the common sources of variability?
A4: Inconsistent results in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogeneous single-cell suspension before seeding and maintain consistent cell numbers across all wells.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent across all wells, including controls, and is non-toxic to the cells.
-
Compound Stability: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.
-
Assay-Specific Variability: Factors such as incubation times, reagent concentrations, and plate reader settings can all contribute to variability. Refer to the specific troubleshooting guide for your chosen viability assay.
Data Presentation: this compound IC50 Values
The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound in various contexts. It is important to note that these values are cell-line specific and should be used as a reference for establishing your experimental concentration range.
| Target/Cell Line | Assay Type | IC50 Value |
| HDAC1 | Enzymatic Assay | 13.2 nM |
| HDAC2 | Enzymatic Assay | 77.2 nM |
| T-47D (Breast Cancer) | Growth Inhibition | 1.01 µM |
| MCF-7 (Breast Cancer) | Growth Inhibition | 11.13 µM |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Optimizing cell seeding density is a critical first step to ensure logarithmic growth throughout the experiment.
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest cells using standard trypsinization methods and create a single-cell suspension.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium.
-
Seeding: Seed a 96-well plate with varying cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT) to determine the cell number.
-
Data Analysis: Plot cell number versus time for each seeding density to identify the optimal density that allows for logarithmic growth throughout the intended duration of your drug treatment experiment.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting point is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Remove the existing medium from the cells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Analysis: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Troubleshooting Guides
Issue 1: Low or No Effect of this compound on Cell Viability
| Possible Cause | Recommended Solution |
| Concentration Too Low | Perform a dose-response experiment with a wider and higher range of this compound concentrations (e.g., up to 100 µM). |
| Incubation Time Too Short | The effects of HDAC inhibitors can take time to manifest. Increase the incubation period (e.g., test 48 and 72 hours). |
| Cell Line Resistance | The chosen cell line may be resistant to HDAC1/2 inhibition. Consider using a different cell line known to be sensitive or investigate the expression levels of HDAC1 and HDAC2 in your cells. |
| Compound Degradation | Ensure this compound has been stored correctly and prepare fresh dilutions from a concentrated stock for each experiment. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated multichannel pipettes for accurate dispensing. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells of the 96-well plate for experimental samples and instead fill them with sterile PBS or media. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Contamination | Regularly check for mycoplasma contamination in your cell cultures. Use sterile techniques throughout the experimental process. |
Issue 3: Artifacts in MTT Assay Results
| Possible Cause | Recommended Solution |
| Compound Interference | High concentrations of some compounds can directly reduce MTT, leading to a false-positive signal. Run a control with this compound in cell-free media to check for direct reduction of MTT. |
| Precipitation of Compound | At high concentrations, this compound may precipitate out of solution, which can interfere with absorbance readings. Visually inspect the wells under a microscope for any signs of precipitation. |
| Incomplete Solubilization of Formazan | Ensure the formazan crystals are completely dissolved before reading the plate. Increase incubation time with the solubilization solution or gently pipette up and down to aid dissolution. |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound signaling pathway overview.
Caption: Troubleshooting decision tree for inconsistent results.
troubleshooting BRD2492 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with BRD2492.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2).[1][2][3] Its mechanism of action involves the inhibition of these enzymes, leading to an increase in histone acetylation. This, in turn, alters chromatin structure and modulates the expression of various genes involved in cellular processes such as cell proliferation.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this?
This is a common issue encountered with hydrophobic compounds like this compound.[4] The significant change in solvent polarity when moving from a high-concentration organic stock solution (e.g., DMSO) to a predominantly aqueous environment can cause the compound to "crash out" or precipitate.[4] High salt concentrations in your buffer can also contribute to this phenomenon, a process known as "salting out".[4]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For many poorly water-soluble small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[5][6] It is advisable to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q4: How should I store my this compound stock solution?
Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound or affect its solubility over time.[5][6]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Aqueous Media
If you are observing precipitation of this compound upon dilution of your stock solution into aqueous buffers or cell culture media, follow this troubleshooting workflow:
Quantitative Data
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| HDAC1 | 13.2[1][3] | T-47D | 1.01[1] |
| HDAC2 | 77.2[1][3] | MCF-7 | 11.13[1] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution.[5] If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) or gentle warming (to 37°C) can be applied.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5][6]
Signaling Pathway
This compound functions by inhibiting HDAC1 and HDAC2, which play a crucial role in the epigenetic regulation of gene expression. The following diagram illustrates the general mechanism of action.
References
Technical Support Center: Preventing Off-Target Effects of BRD2492
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and troubleshooting potential off-target effects of BRD2492, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective inhibitor of HDAC1 and HDAC2.[1][2] Its inhibitory activity is significantly higher for these two isoforms compared to other HDACs like HDAC3 and HDAC6.[1][2]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended targets, HDAC1 and HDAC2.[3] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings.[3] While this compound is designed for selectivity, it's crucial to validate that the observed biological effects are indeed due to the inhibition of HDAC1 and HDAC2.
Q3: Are there any known or predicted off-targets for this compound or similar compounds?
While a comprehensive off-target profile for this compound is not publicly available, studies on other hydroxamate-based HDAC inhibitors have identified Metallo-Beta-Lactamase Domain-Containing Protein 2 (MBLAC2) as a common off-target.[4] It is plausible that this compound could also interact with MBLAC2. Researchers should consider this possibility in their experimental design and interpretation.
Q4: How can I minimize the risk of off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[3]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Validate with Orthogonal Approaches: Use multiple, independent methods to confirm your findings. For example, complementing pharmacological inhibition with genetic knockdown of the target proteins (HDAC1 and HDAC2) can provide strong evidence for on-target effects.[3]
Q5: How can I experimentally verify that the effects I'm seeing are due to HDAC1/2 inhibition?
Two powerful techniques to confirm on-target engagement are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses whether this compound binds to HDAC1 and HDAC2 in intact cells by measuring the change in their thermal stability.[5][6][7]
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to reduce the expression of HDAC1 and HDAC2 should phenocopy the effects of this compound if the compound is acting on-target.[3] If the phenotype persists after target knockdown, it is likely an off-target effect.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected Cell Toxicity or Phenotype | The observed effect is due to inhibition of an unknown off-target protein. | 1. Perform a dose-response curve: Determine if the toxicity occurs at concentrations significantly higher than the IC50 for HDAC1/2. 2. Run a CETSA experiment: Confirm engagement with HDAC1/2 at the effective concentration. 3. Use siRNA to knockdown HDAC1 and HDAC2: See if the phenotype is replicated. If not, an off-target is likely involved.[3][8][9] |
| Inconsistent Results Across Different Cell Lines | The expression levels of the on-target (HDAC1/2) or potential off-target proteins vary between cell lines.[3] | 1. Profile protein expression: Use Western blotting or proteomics to quantify the levels of HDAC1, HDAC2, and potential off-targets (e.g., MBLAC2) in the cell lines being used. 2. Correlate expression with phenotype: Determine if the sensitivity to this compound correlates with the expression levels of HDAC1/2. |
| Discrepancy Between Biochemical and Cellular Assay Results | This compound may have poor cell permeability or be actively transported out of the cell, leading to lower intracellular concentrations than expected. Alternatively, off-target effects may only manifest in a complex cellular environment. | 1. Perform a cellular target engagement assay: Use CETSA to confirm that this compound is reaching and binding to HDAC1/2 in your cells.[5][6] 2. Evaluate compound accumulation: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound. |
Data Presentation
Table 1: Inhibitory Potency of this compound against Target Proteins
| Target | IC50 (nM) |
| HDAC1 | 13.2[1][2] |
| HDAC2 | 77.2[1][2] |
| HDAC3 | >100-fold selective over HDAC1/2[1][2] |
| HDAC6 | >100-fold selective over HDAC1/2[1][2] |
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow to validate on-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to HDAC1 and HDAC2 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping into PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Lyse the cells by performing three freeze-thaw cycles (freezing in liquid nitrogen and thawing at 37°C).
-
-
Heat Shock:
-
Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a PCR thermocycler.
-
Include a non-heated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize.
-
Perform Western blotting to detect the levels of soluble HDAC1 and HDAC2 at each temperature. An increase in the thermal stability of HDAC1/2 in the presence of this compound indicates target engagement.[5][10][11]
-
Protocol 2: siRNA-mediated Knockdown of HDAC1 and HDAC2
Objective: To genetically validate that the observed phenotype is dependent on HDAC1 and HDAC2.
Methodology:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for knockdown of the target proteins.
-
-
Verification of Knockdown:
-
Harvest a subset of the cells to verify knockdown efficiency by Western blotting or RT-qPCR for HDAC1 and HDAC2.
-
-
Phenotypic Assay:
-
In the remaining cells, perform the same phenotypic assay that was used to characterize the effects of this compound. If the phenotype observed with this compound is recapitulated by the knockdown of HDAC1 and/or HDAC2, it provides strong evidence for an on-target effect.
-
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pelagobio.com [pelagobio.com]
- 7. benchchem.com [benchchem.com]
- 8. HDAC silencing [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BRD2492 experimental variability and reproducibility
BRD2492 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the experimental variability and reproducibility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is best dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For aqueous buffers, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cellular toxicity.
Q2: How should I store this compound stock solutions and aliquots?
A2: Store the lyophilized powder at -20°C. Once reconstituted in DMSO, store the stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.
Q3: I am observing significant batch-to-batch variability in my cell-based assays. What could be the cause?
A3: Batch-to-batch variability can stem from several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying the source of the issue. Key areas to investigate include the consistency of your cell passage number, serum batch in the culture medium, and the handling of the this compound compound.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase "Kinase X" (KX). Inhibition of KX blocks downstream signaling in the Growth Factor Signaling Pathway (GFSP), leading to an anti-proliferative effect in sensitive cell lines.
Caption: Simplified signaling pathway for this compound's mechanism of action.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Users may experience variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments. The following guide provides a structured approach to troubleshoot this issue.
BRD2492 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD2492, a potent and selective inhibitor of Histone Deacetylases 1 and 2 (HDAC1 and HDAC2). This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that may arise during experiments with this compound.
FAQ 1: Why am I observing lower than expected efficacy or no effect of this compound on my cells?
Troubleshooting Guide:
A lack of response to this compound can stem from several factors, ranging from compound handling to cell-specific biology.
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | This compound stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to avoid repeated freeze-thaw cycles.[1] Ensure the compound is protected from light. |
| Incorrect Dosing | The IC50 of this compound can vary significantly between cell lines. For example, the IC50 is 1.01 μM in T-47D cells and 11.13 μM in MCF-7 cells.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Suboptimal Cell Culture Conditions | High cell density can reduce the effective concentration of the inhibitor per cell. Ensure consistent cell seeding densities across experiments. Use cells within a low passage number range to avoid phenotypic drift. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to HDAC1/2 inhibition. This could be due to redundant signaling pathways or the expression of drug efflux pumps. Consider using a positive control compound, such as another known HDAC inhibitor, to confirm that the cellular machinery for the expected response is functional. |
| HDAC1/2 Redundancy | While this compound is a potent inhibitor of HDAC1 and HDAC2, some cellular processes may be compensated for by other HDAC isoforms.[2] Combined inhibition of both HDAC1 and HDAC2 is often necessary to observe an effect.[3] |
Logical Workflow for Troubleshooting Low Efficacy:
Caption: Troubleshooting workflow for low efficacy of this compound.
FAQ 2: I am observing unexpected or excessive cytotoxicity with this compound. What could be the cause?
Troubleshooting Guide:
While the goal of an anti-cancer agent is often cytotoxicity, off-target effects or hypersensitivity can lead to unexpected cell death, even at low concentrations.
| Potential Cause | Recommended Solution |
| Off-Target Effects | Although this compound is selective for HDAC1/2 over HDAC3 and HDAC6, off-target effects on other proteins cannot be entirely ruled out, especially at higher concentrations.[1] It is crucial to use the lowest effective concentration determined from a dose-response curve. |
| Cell Line Hypersensitivity | Certain cell lines may be particularly sensitive to the inhibition of HDAC1 and HDAC2, leading to rapid cell cycle arrest and apoptosis.[4] This can be a valid biological result but should be confirmed. |
| Induction of Apoptosis and/or Autophagy | HDAC inhibitors are known to induce both apoptosis and autophagy.[3] If observing rapid cell death, consider performing assays to detect markers of these processes (e.g., caspase activation for apoptosis, LC3-II conversion for autophagy). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
Signaling Pathway of HDAC1/2 Inhibition Leading to Cell Cycle Arrest and Apoptosis:
Caption: Simplified pathway of this compound-induced cell cycle arrest and apoptosis.
FAQ 3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Troubleshooting Guide:
Inconsistent results are often due to subtle variations in experimental procedures.
| Potential Cause | Recommended Solution |
| Variations in Cell Culture | As mentioned, cell density and passage number can significantly impact results. Standardize these parameters for all experiments. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound from a master stock for each experiment. Ensure the compound is fully dissolved in the solvent before further dilution in media. |
| Assay Timing | The effects of HDAC inhibitors can be time-dependent. Harvest cells or perform readouts at consistent time points after treatment. |
| Biological Variability | Even with standardized protocols, some level of biological variability is expected. Perform multiple biological replicates for each experiment to ensure the observed effects are consistent. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| HDAC1 | 13.2 | T-47D | 1.01 |
| HDAC2 | 77.2 | MCF-7 | 11.13 |
Data sourced from MedchemExpress.[1]
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol detects changes in histone acetylation following this compound treatment.
-
Cell Treatment and Lysis: Seed and treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
General Experimental Workflow:
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
BRD2492 Technical Support Center: Ensuring Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of BRD2492 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Troubleshooting Guide
Researchers may encounter issues with this compound precipitating out of solution, especially when transitioning from a DMSO stock to an aqueous buffer. This guide provides a systematic approach to diagnosing and resolving such problems.
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Action |
| Precipitation upon dilution into aqueous buffer | Low aqueous solubility of this compound. The final concentration exceeds its solubility limit in the assay buffer. | 1. Decrease Final Concentration: If experimentally feasible, lower the final concentration of this compound. 2. Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of an organic co-solvent (e.g., DMSO) that does not impact your assay. See Protocol 1 for details. 3. pH Adjustment: Empirically test the solubility of this compound in buffers with slightly different pH values around your experimental pH. |
| Precipitation observed over time during an experiment | Compound degradation to a less soluble product. Slow equilibration to a supersaturated state. | 1. Assess Compound Stability: Perform a stability study under your specific assay conditions (temperature, buffer, light exposure) to check for degradation. See Protocol 2 for a detailed workflow. 2. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before use. |
| Inconsistent assay results or high variability | Partial precipitation or compound instability. Non-specific inhibition due to compound aggregation. | 1. Visual Inspection: Before running the assay, visually inspect the final solution for any signs of precipitation or turbidity. Centrifuge the plate/tubes and check for a pellet. 2. Include Detergent: To rule out aggregation-based inhibition, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as DMSO.[2] Based on vendor recommendations, store stock solutions in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3][4]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound, with a reported solubility of up to 31.25 mg/mL (90.22 mM).[2]
Q3: My this compound solution appears to be unstable in my aqueous assay buffer. What could be the cause?
A3: Instability in aqueous solutions can be due to several factors, including:
-
Hydrolysis: The compound may react with water, leading to degradation. This can be pH-dependent.
-
Oxidation: Components of your media or exposure to air could lead to oxidative degradation.
-
Light Sensitivity: Some compounds are sensitive to light and can degrade upon exposure. Store solutions protected from light.[2]
-
Precipitation: As discussed in the troubleshooting guide, the compound may be precipitating out of solution.
To determine the specific cause, a forced degradation study is recommended (see Protocol 2).
Q4: How can I determine if this compound is degrading in my experiment?
A4: The most reliable way to assess the stability of this compound and detect any degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][5][6] This technique can separate the parent compound from any potential degradants, allowing for quantification of the remaining active compound over time.
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Co-solvent Concentration
This protocol helps to identify the highest concentration of an organic co-solvent (e.g., DMSO) that can be used in your assay without significantly affecting the activity of the biological target (e.g., enzyme, cells).
Methodology:
-
Prepare Reagents:
-
Biological target (e.g., enzyme, cells) at the desired concentration in assay buffer.
-
Substrate and any other necessary reagents for the assay.
-
Assay buffer.
-
100% co-solvent (e.g., DMSO).
-
-
Set up Reactions:
-
Prepare a series of reactions with increasing concentrations of the co-solvent (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%).
-
Ensure the final concentration of all other assay components remains constant.
-
Include a control with no co-solvent.
-
-
Initiate and Measure:
-
Initiate the biological reaction (e.g., by adding the substrate).
-
Measure the activity according to your specific assay protocol.
-
-
Analyze Data:
-
Plot the biological activity (as a percentage of the control without co-solvent) against the co-solvent concentration.
-
The highest co-solvent concentration that does not cause a significant drop in activity (e.g., maintains >90% activity) is the maximum tolerated concentration.
-
Protocol 2: Assessing this compound Stability using HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to identify conditions under which this compound is unstable. This is crucial for developing appropriate handling and storage procedures for your specific experimental setup.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Stress Conditions: Dilute the this compound stock solution into different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). Expose the solutions to the following stress conditions:
-
Acidic: 0.1 N HCl at room temperature and 60°C.
-
Basic: 0.1 N NaOH at room temperature and 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Assay buffer at elevated temperatures (e.g., 37°C, 60°C).
-
Photolytic: Assay buffer exposed to UV light.
-
Control: Assay buffer at room temperature, protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any reactions if necessary (e.g., neutralize acid/base) and store at -80°C until analysis.
-
HPLC Analysis:
-
Use a stability-indicating HPLC method. This typically involves a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol).[5][6]
-
Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.
-
Inject the "time zero" sample to determine the initial peak area of the intact this compound.
-
Analyze the samples from each time point and stress condition.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
A significant decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance to BRD2492 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to resistance to BRD2492, a potent and selective HDAC1 and HDAC2 inhibitor, in cell lines. The information provided herein is intended as a general guide and may need to be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] HDAC enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound is expected to increase histone acetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes, ultimately inhibiting the growth of cancer cell lines.[1][2]
Q2: My cell line is showing decreased sensitivity to this compound. How can I confirm resistance?
To confirm resistance, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.
Q3: What are the potential mechanisms of resistance to this compound?
While specific mechanisms of resistance to this compound are still under investigation, common mechanisms of resistance to HDAC inhibitors may include:
-
Target Alteration: Mutations in the HDAC1 or HDAC2 genes that prevent effective binding of this compound.
-
Bypass Signaling Pathway Activation: Cancer cells may activate alternative signaling pathways to circumvent the effects of HDAC inhibition, thereby maintaining proliferation and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more rapidly.
-
Upregulation of Compensatory HDACs: Increased expression of other HDAC isoforms might compensate for the inhibition of HDAC1 and HDAC2.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-resistant cell lines.
| Problem | Possible Cause | Suggested Solution |
| Increased IC50 value for this compound | Development of a resistant cell population. | 1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Perform molecular analyses to investigate the mechanism of resistance (see Protocol 2 & 3). 3. Consider combination therapies to overcome resistance (see Q4 in FAQs). |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line. | |
| Degradation of this compound. | 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the compound. | |
| Variable results in cell viability assays | Inconsistent cell seeding or drug concentration. | 1. Ensure uniform cell seeding density. 2. Thoroughly mix the media after adding this compound. |
| Mycoplasma contamination. | Regularly test cell lines for mycoplasma contamination, as it can alter cellular responses to drugs. | |
| No change in histone acetylation levels upon this compound treatment in the resistant line | Altered drug uptake/efflux or target engagement. | 1. Measure intracellular concentrations of this compound. 2. Sequence HDAC1 and HDAC2 genes to check for mutations. 3. Assess the expression levels of ABC transporters (e.g., P-glycoprotein). |
Quantitative Data Summary
The following table provides hypothetical data illustrating the shift in IC50 values and changes in protein expression that might be observed in a this compound-resistant cell line.
| Cell Line | This compound IC50 (µM) | HDAC1 Expression (Relative to Parental) | HDAC2 Expression (Relative to Parental) | P-glycoprotein (ABCB1) Expression (Relative to Parental) |
| Parental MCF-7 | 11.13[1] | 1.0 | 1.0 | 1.0 |
| This compound-Resistant MCF-7 | 45.8 | 0.9 | 1.1 | 8.2 |
| Parental T-47D | 1.01[1] | 1.0 | 1.0 | 1.0 |
| This compound-Resistant T-47D | 15.2 | 1.2 | 0.8 | 6.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for HDAC and ABC Transporter Expression
This protocol is to assess the protein levels of HDAC1, HDAC2, and ABC transporters like P-glycoprotein.
-
Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, P-glycoprotein (ABCB1), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Protocol 3: Sanger Sequencing of HDAC1 and HDAC2 Genes
This protocol is to identify potential mutations in the target genes.
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding regions of the HDAC1 and HDAC2 genes. Perform PCR to amplify these regions from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence to identify any mutations.
Visualizations
References
Technical Support Center: Minimizing BRD2492 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate and mitigate potential toxicities associated with the HDAC1/2 inhibitor, BRD2492, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
A1: this compound is a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2).[1] Inhibition of these enzymes leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] In animal models, this is expected to translate to anti-tumor activity.
Q2: What are the common class-related toxicities of HDAC inhibitors that might be observed with this compound?
A2: While specific data for this compound is limited, HDAC inhibitors as a class exhibit a recognized toxicity profile.[1][3] Researchers should be vigilant for potential adverse effects, including:
-
Gastrointestinal (GI) disturbances: Anorexia, weight loss, diarrhea, and dehydration are common.[4]
-
Hematological effects: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are frequently observed and are often dose-limiting.[4]
-
Constitutional symptoms: Fatigue and lethargy are common systemic toxicities.
-
Cardiac effects: Some HDAC inhibitors have been associated with QTc interval prolongation, which can increase the risk of arrhythmias.[1]
-
Metabolic abnormalities: Electrolyte imbalances and elevations in liver enzymes have been reported.[4]
Q3: How can I select an appropriate starting dose for my in vivo studies with this compound?
A3: Dose selection should be guided by a combination of in vitro potency and data from preliminary tolerability studies. Start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 for HDAC1/2 inhibition. A dose escalation study in a small cohort of animals is highly recommended to determine the maximum tolerated dose (MTD).
Q4: What are the signs of acute toxicity to monitor for in animals treated with this compound?
A4: Closely monitor animals for clinical signs of toxicity, especially within the first few hours and days after dosing. Key indicators include:
-
Changes in body weight (more than 10-15% loss is a concern)
-
Reduced food and water intake
-
Changes in posture and grooming (e.g., hunched posture, ruffled fur)
-
Lethargy or decreased activity
-
Diarrhea or changes in fecal consistency
-
Labored breathing
Troubleshooting Guides
Issue 1: Excessive Weight Loss and Dehydration
-
Potential Cause: Gastrointestinal toxicity is a known side effect of HDAC inhibitors.[4]
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to a level that is better tolerated.
-
Dosing Schedule Modification: Consider intermittent dosing (e.g., once every other day, or 5 days on/2 days off) to allow for recovery between treatments.
-
Supportive Care: Provide supplemental hydration (e.g., subcutaneous fluids) and highly palatable, moist food to encourage intake.
-
Formulation Optimization: Ensure the vehicle used for formulation is not contributing to GI upset. Test the vehicle alone in a control group.
-
Issue 2: Hematological Abnormalities (Thrombocytopenia/Neutropenia)
-
Potential Cause: Bone marrow suppression is a common dose-limiting toxicity of HDAC inhibitors.[4]
-
Troubleshooting Steps:
-
Blood Monitoring: Conduct regular complete blood counts (CBCs) to monitor platelet and neutrophil levels.
-
Dose Adjustment: If significant drops are observed, consider reducing the dose or implementing a treatment holiday to allow for bone marrow recovery.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of hematological changes with the drug's pharmacokinetic profile to optimize the dosing schedule.
-
Issue 3: Poor Compound Solubility and Formulation Issues
-
Potential Cause: Many small molecule inhibitors have poor aqueous solubility, which can lead to inconsistent absorption and potential precipitation at the injection site.
-
Troubleshooting Steps:
-
Formulation Development: Experiment with different vehicle compositions. Common strategies for poorly soluble compounds include using co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).[5][6]
-
Particle Size Reduction: Micronization or nanonization of the compound can improve its dissolution rate and bioavailability.[6]
-
Route of Administration: If oral bioavailability is poor or inconsistent, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, though these may have different toxicity profiles.
-
Data Presentation
Table 1: Illustrative Dose-Response and Toxicity Profile of an HDACi in a Murine Model
(Note: This table presents hypothetical data for illustrative purposes, as specific in vivo toxicity data for this compound is not publicly available. Researchers should generate their own data.)
| Dose Group (mg/kg, oral gavage) | Mean Body Weight Change (Day 7) | Platelet Count (x10³/µL, Day 7) | Neutrophil Count (x10³/µL, Day 7) | Tumor Growth Inhibition (%) |
| Vehicle Control | +2.5% | 950 | 4.5 | 0 |
| 10 | -1.2% | 820 | 3.8 | 25 |
| 25 | -5.8% | 650 | 2.9 | 55 |
| 50 (MTD) | -11.3% | 480 | 1.8 | 80 |
| 75 | -18.9% (Toxicity) | 290 | 0.9 | Not Determined |
Table 2: Example Formulation Vehicles for In Vivo Studies
| Formulation | Composition | Suitability | Considerations |
| Suspension | 0.5% Methylcellulose + 0.2% Tween 80 in water | Oral (gavage) | Requires sonication and constant agitation to ensure homogeneity. |
| Solution | 10% DMSO + 40% PEG300 + 50% Saline | Intraperitoneal, Intravenous | Potential for DMSO-related toxicity at higher volumes. |
| Cyclodextrin Complex | 20% Hydroxypropyl-β-cyclodextrin in saline | Oral, Intravenous | Can significantly improve solubility of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice), 6-8 weeks old.
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Based on in vitro IC50, select a starting dose and escalate in subsequent groups (e.g., 10, 25, 50, 75, 100 mg/kg).
-
Administration: Administer this compound daily for 5-7 consecutive days via the intended experimental route (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy to look for any organ abnormalities.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of distress.
Protocol 2: In Vivo Efficacy and Tolerability Study
-
Tumor Implantation: Implant tumor cells (e.g., a relevant human cancer cell line) subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, this compound at one or two doses below the MTD).
-
Treatment: Administer treatment as per the desired schedule (e.g., daily, 5 days/week).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Measure body weight 2-3 times per week.
-
Perform clinical observations daily.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
Data Analysis: Compare tumor growth inhibition and body weight changes between the treatment and control groups. At the end of the study, consider collecting tumors for pharmacodynamic analysis (e.g., histone acetylation levels by Western blot or immunohistochemistry).
Mandatory Visualization
Caption: Mechanism of action for this compound via HDAC1/2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors | MDPI [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
common pitfalls in BRD2492 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving BRD2492, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets HDAC1 and HDAC2.[1][2] Its mechanism of action is to block the enzymatic activity of these histone deacetylases, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can subsequently modulate gene expression and various cellular processes.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from moisture. Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to first dissolve the compound in DMSO and then dilute it with the appropriate cell culture medium to the desired final concentration.
Q4: What are the known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of HDAC1 and HDAC2, like many small molecule inhibitors, it may have off-target effects. A common off-target for hydroxamate-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4] Researchers should consider performing control experiments to account for potential off-target effects in their specific experimental system.
Troubleshooting Guide
This guide addresses common pitfalls and provides solutions for issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Observable Effect
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Ensure proper storage of both lyophilized powder and stock solutions. Prepare fresh dilutions in media for each experiment, as the stability of this compound in aqueous solutions over long periods may be limited. |
| Incorrect Dosage | The optimal concentration of this compound can vary significantly between different cell lines and experimental conditions. Perform a dose-response curve to determine the effective concentration range for your specific system. |
| Poor Cell Permeability | While this compound is expected to be cell-permeable, issues can arise. Ensure complete dissolution in DMSO before diluting in media. Consider using a different cell line or permeabilization method if permeability is suspected to be an issue. |
| Sub-optimal Treatment Duration | The effects of HDAC inhibition can be time-dependent. Conduct a time-course experiment to identify the optimal duration of treatment to observe the desired phenotype. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to HDAC inhibitors. This can be due to the expression of drug efflux pumps or compensatory signaling pathways. Consider using a different cell line or a combination therapy approach. |
Issue 2: Higher than Expected Cytotoxicity
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | The concentration of this compound may be in the toxic range for your specific cell line. Perform a dose-response experiment to identify a concentration that induces the desired biological effect without causing excessive cell death. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that a vehicle control (medium with the same concentration of DMSO) is included in all experiments. |
| Off-Target Effects | At higher concentrations, off-target effects may contribute to cytotoxicity. If possible, validate key findings using a structurally different HDAC1/2 inhibitor or through genetic approaches like siRNA or CRISPR-Cas9 to knockdown HDAC1 and HDAC2.[5] |
| Cell Culture Conditions | Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can sensitize cells to drug treatment. Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Histone Acetylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as an antibody against total histone H3 or β-actin, to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with this compound for the desired duration. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a protein of interest (e.g., a transcription factor or a modified histone) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
Signaling Pathway of HDAC1/2 Inhibition
The inhibition of HDAC1 and HDAC2 by this compound leads to the hyperacetylation of histones and non-histone proteins, including p53. This can result in the transcriptional activation of target genes such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[6][7][8][9]
Caption: Signaling pathway of HDAC1/2 inhibition by this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
This workflow outlines a logical approach to troubleshooting when experiments with this compound yield inconsistent or unexpected results.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC1 and HDAC2 Double Knockout Triggers Cell Apoptosis in Advanced Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hdac1 and Hdac2 act redundantly to control p63 and p53 functions in epidermal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis | The EMBO Journal [link.springer.com]
Technical Support Center: Optimizing BRD2492 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time for BRD2492 treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] Its mechanism of action involves binding to the active site of HDAC1 and HDAC2, thereby preventing the removal of acetyl groups from histone and non-histone proteins. This inhibition leads to an increase in protein acetylation, which in turn can alter gene expression and affect various cellular processes such as cell cycle progression and apoptosis.
Q2: What is the recommended starting incubation time for this compound treatment?
A2: The optimal incubation time for this compound is highly dependent on the cell type, the concentration of this compound used, and the specific biological endpoint being measured. There is no single recommended starting time. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.[2][3]
Q3: How do I design a time-course experiment to determine the optimal incubation time?
A3: To design a time-course experiment, you should treat your cells with a fixed concentration of this compound (e.g., a concentration around the expected IC50 value) and measure the desired biological response at several time points. A typical range of time points could be 6, 12, 24, 48, and 72 hours.[2] The optimal incubation time is generally the point at which the biological effect reaches a plateau.
Q4: What are some common issues that can affect the outcome of this compound treatment?
A4: Common issues include cytotoxicity at high concentrations, off-target effects, and variability in results.[4][5] It is important to perform dose-response experiments to identify a concentration that is effective without being overly toxic. Using appropriate controls, such as a vehicle control (e.g., DMSO), is also critical to ensure that the observed effects are due to this compound and not the solvent.[4]
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound incubation time.
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at any time point. | 1. Incubation time is too short for the biological effect to manifest.2. The concentration of this compound is too low.3. The cell line is resistant to this compound. | 1. Extend the duration of the time-course experiment.2. Perform a dose-response experiment to determine a more effective concentration.3. Research the sensitivity of your cell line to HDAC inhibitors or test a different cell line. |
| High levels of cell death observed, even at early time points. | 1. The concentration of this compound is too high, leading to cytotoxicity.2. The vehicle (e.g., DMSO) concentration is toxic to the cells. | 1. Reduce the concentration of this compound. Perform a dose-response experiment to find a non-toxic, effective concentration.2. Ensure the final vehicle concentration is low (typically ≤ 0.1%) and consistent across all treatments, including a vehicle-only control.[4] |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density.2. Pipetting errors during treatment setup.3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension before seeding and be consistent with seeding density.2. Use calibrated pipettes and be precise when adding this compound and other reagents.3. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| The observed effect of this compound plateaus quickly and then declines. | 1. The compound may be unstable in the culture medium over longer incubation periods.2. The cells may be metabolizing the compound. | 1. Consider replenishing the medium with fresh this compound during longer incubation times.2. This may be a characteristic of the cellular response; the plateau phase is likely the optimal time point for your endpoint measurement. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment.
-
Cell Adhesion: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare a working solution of this compound in a complete culture medium at a concentration that is at or near the expected IC50 value for your cell line. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Incubation: Replace the medium in the wells with the this compound-containing medium or the vehicle control medium. Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Endpoint Analysis: At each time point, perform your desired assay to measure the biological response (e.g., cell viability assay, gene expression analysis, or western blot for protein acetylation).
-
Data Analysis: Plot the measured response against the incubation time to identify the time point at which the effect of this compound reaches a plateau. This will be your optimal incubation time for future experiments.
Protocol 2: Dose-Response Experiment
-
Cell Seeding and Adhesion: Follow steps 1 and 2 from Protocol 1.
-
Serial Dilutions: Prepare serial dilutions of this compound in a complete culture medium. A typical concentration range might be from 1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the optimal incubation time determined from the time-course experiment (Protocol 1).
-
Endpoint Analysis: Perform your desired assay to measure the biological response.
-
Data Analysis: Plot the biological response against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the maximal effect is observed).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by this compound and a typical experimental workflow for optimizing its use.
Caption: General pathway of HDAC inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Validation & Comparative
A Comparative Guide to BRD2492 and Other Histone Deacetylase (HDAC) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel histone deacetylase (HDAC) inhibitor, BRD2492, with other prominent HDAC inhibitors. This analysis is supported by experimental data on enzymatic activity, cellular potency, and selectivity, offering a comprehensive resource for informed decision-making in preclinical research.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention. A diverse landscape of HDAC inhibitors has been developed, each with distinct selectivity profiles and mechanisms of action. This guide focuses on this compound, a potent and selective inhibitor of HDAC1 and HDAC2, and compares its performance against pan-HDAC inhibitors, class I-selective inhibitors, and HDAC6-selective inhibitors.
Comparative Performance of HDAC Inhibitors
The efficacy of HDAC inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their ability to inhibit the growth of cancer cell lines. The following tables summarize the available quantitative data for this compound and a selection of other well-characterized HDAC inhibitors.
Enzymatic Inhibitory Activity (IC50, nM)
| Inhibitor | Class | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 | Reference |
| This compound | Class I | 13.2 | 77.2 | >10,000 | - | >10,000 | - | [1] |
| Vorinostat (SAHA) | Pan-HDAC | 10 | - | 20 | - | - | - | [2][3][4] |
| Panobinostat (B1684620) (LBH589) | Pan-HDAC | <13.2 | <13.2 | <13.2 | <13.2 | <13.2 | Mid-nM | [1][5] |
| Romidepsin (FK228) | Class I | 36 | 47 | - | 510 | 1400 | - | [6][7] |
| Entinostat (MS-275) | Class I | 243 | 453 | 248 | - | - | - | [8] |
| Ricolinostat (ACY-1215) | HDAC6-selective | 58 | 48 | 51 | >1000 | 5 | 100 | [9][10] |
| Tubastatin A | HDAC6-selective | >1000 | >1000 | >1000 | >1000 | 15 | >855 | [11] |
Cellular Inhibitory Activity (IC50, µM)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | T-47D | Breast Cancer | 1.01 | [1] |
| MCF-7 | Breast Cancer | 11.13 | [1] | |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6 | [12] |
| SW-1353 | Chondrosarcoma | 2.0 | [12] | |
| HH | Cutaneous T-cell Lymphoma | 0.146 | [13] | |
| MyLa | Cutaneous T-cell Lymphoma | 1.510 | [13] | |
| Panobinostat (LBH589) | SW-982 | Synovial Sarcoma | 0.1 | [12] |
| SW-1353 | Chondrosarcoma | 0.02 | [12] | |
| H1299 | Non-small cell lung cancer | 0.005 | [14] | |
| A549 | Non-small cell lung cancer | 0.03 | [14] | |
| Romidepsin (FK228) | OCI-AML3 | Acute Myeloid Leukemia | 0.001-0.0018 (72h) | [15] |
| SKM-1 | Myelodysplastic Syndrome | 0.001-0.0018 (72h) | [15] | |
| Ricolinostat (ACY-1215) | WSU-NHL | Non-Hodgkin's Lymphoma | 1.97 | [16] |
| Hut-78 | Cutaneous T-cell Lymphoma | 1.51 | [16] | |
| Jeko-1 | Mantle Cell Lymphoma | 5 (approx.) | [16] |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects through various mechanisms, primarily by inducing histone hyperacetylation, which leads to the reactivation of tumor suppressor genes. Key signaling pathways affected include the p53/p21 pathway and the intrinsic apoptosis pathway.
p53/p21 Pathway Activation
HDAC inhibitors can activate the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis.[17] This activation can occur through acetylation of p53 itself, which enhances its stability and transcriptional activity.[15] Activated p53 then upregulates the expression of target genes, including the cyclin-dependent kinase inhibitor p21.[18][19] p21 plays a crucial role in inducing cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cell proliferation.[12][18]
Caption: HDAC inhibitor-mediated activation of the p53/p21 pathway.
Induction of Apoptosis
HDAC inhibitors are potent inducers of apoptosis, or programmed cell death, in cancer cells.[20] This can be triggered through both p53-dependent and p53-independent mechanisms.[15][20][21] In the p53-dependent pathway, activated p53 can upregulate the expression of pro-apoptotic proteins like Bax.[20] HDAC inhibitors can also induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[20]
Caption: Simplified overview of HDAC inhibitor-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of HDAC inhibitors.
HDAC Enzymatic Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (test compound) and control inhibitor (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined reaction time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a short period (e.g., 15 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[22]
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of an HDAC inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the HDAC inhibitor for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.[23]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in protein expression and post-translational modifications, such as histone acetylation, in response to HDAC inhibitor treatment.
Materials:
-
Cancer cell line
-
HDAC inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the HDAC inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities relative to a loading control (e.g., β-actin).
Experimental and Logical Workflow
The selection and evaluation of an HDAC inhibitor for a specific research application typically follows a structured workflow.
Caption: A typical workflow for the in vitro evaluation of HDAC inhibitors.
The logical process for selecting an HDAC inhibitor involves considering the desired target profile and the specific research question.
Caption: Logical considerations for selecting an HDAC inhibitor.
Conclusion
This compound emerges as a potent and highly selective inhibitor of HDAC1 and HDAC2. Its distinct selectivity profile differentiates it from pan-HDAC inhibitors like Vorinostat and Panobinostat, and from inhibitors targeting other HDAC isoforms such as the class I-selective Romidepsin and Entinostat, or the HDAC6-selective Ricolinostat and Tubastatin A. The choice of an appropriate HDAC inhibitor for research purposes depends on the specific biological question being addressed. For studies focused on the specific roles of HDAC1 and HDAC2, this compound presents a valuable tool. In contrast, pan-HDAC inhibitors may be more suitable for inducing broad epigenetic changes, while other isoform-selective inhibitors allow for the dissection of the functions of individual HDACs. This guide provides a foundational dataset and standardized protocols to aid researchers in navigating the complex landscape of HDAC inhibitors and in designing rigorous and reproducible experiments.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone Deacetylase Inhibitors Prevent p53-Dependent and p53-Independent Bax-Mediated Neuronal Apoptosis through Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone Deacetylase Inhibitors Prevent p53-Dependent and p53-Independent Bax-Mediated Neuronal Apoptosis through Two Distinct Mechanisms | Journal of Neuroscience [jneurosci.org]
- 22. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to HDAC Inhibitors: BRD2492 vs. Trichostatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent histone deacetylase (HDAC) inhibitors: BRD2492, a selective HDAC1/2 inhibitor, and Trichostatin A (TSA), a broad-spectrum pan-HDAC inhibitor. This document summarizes their performance based on available experimental data, offers detailed methodologies for key experiments, and visualizes their mechanisms of action.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones and other proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making HDAC inhibitors a promising class of therapeutic agents.
This compound is a potent and selective inhibitor of HDAC1 and HDAC2, two key isoforms of the class I HDAC family.[1] Its selectivity offers the potential for more targeted therapeutic effects with a reduced side-effect profile compared to pan-HDAC inhibitors.
Trichostatin A (TSA) is a classic, naturally derived pan-HDAC inhibitor that targets class I and II HDACs.[2] Its broad activity has made it a valuable tool in research to understand the global effects of HDAC inhibition, though its lack of specificity can lead to off-target effects.
Performance and Efficacy: A Quantitative Comparison
The inhibitory activity of this compound and Trichostatin A against various HDAC isoforms and their effects on cancer cell lines are summarized below. It is important to note that the IC50 values presented are compiled from different studies and may have been determined under varying experimental conditions.
In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Other HDACs (nM) | Selectivity |
| This compound | 13.2[1] | 77.2[1] | >10,000 | >10,000 | - | >100-fold for HDAC1/2 over HDAC3 and HDAC6[1] |
| Trichostatin A | ~0.1-0.3 µM[3] | ~0.1-0.3 µM[3] | ~0.1-0.3 µM[3] | 8.6[4] | HDAC4: 38, HDAC5: - | Pan-inhibitor of Class I and II HDACs[2] |
Cellular Activity: Inhibition of Cancer Cell Growth (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | T-47D | Breast Cancer | 1.01[1] |
| MCF-7 | Breast Cancer | 11.13[1] | |
| Trichostatin A | MCF-7 | Breast Cancer | 0.124 (mean for 8 breast cancer cell lines)[4] |
| HT116 (wild-type p53) | Colorectal Cancer | Induces G2/M arrest and apoptosis[5] | |
| HT29 (mutant p53) | Colorectal Cancer | Induces G2/M arrest and apoptosis[5] | |
| MG63 | Osteosarcoma | Dose-dependent decrease in cell viability[6] |
Mechanism of Action and Signaling Pathways
Both this compound and Trichostatin A function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.
This compound: Selective HDAC1/2 Inhibition
By selectively targeting HDAC1 and HDAC2, this compound is thought to modulate the expression of a more specific set of genes compared to pan-HDAC inhibitors. This can lead to the activation of pathways controlling cell cycle checkpoints and apoptosis.
Trichostatin A: Pan-HDAC Inhibition and Apoptosis Induction
TSA’s broad inhibition of class I and II HDACs leads to widespread changes in gene expression. One of the most well-documented effects of TSA is the induction of apoptosis through both p53-dependent and -independent pathways.[5] This involves the modulation of Bcl-2 family proteins and the activation of caspases.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Trichostatin A are provided below.
HDAC Activity Assay (Fluorometric)
This protocol describes a general method for measuring HDAC activity, which can be adapted to assess the inhibitory potential of compounds like this compound and TSA.
Objective: To quantify the enzymatic activity of HDACs and determine the IC50 values of inhibitors.
Materials:
-
HDAC Fluorometric Assay Kit (containing HDAC substrate, developer, and a known HDAC inhibitor like TSA for control)
-
HeLa nuclear extract (as a source of HDAC enzymes)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
-
Test compounds (this compound, TSA) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
85 µL of ddH2O
-
10 µL of 10X HDAC Assay Buffer
-
Varying concentrations of the test inhibitor (e.g., this compound or TSA). For control wells, add solvent only.
-
2 µL of HeLa nuclear extract (or purified HDAC enzyme).
-
-
Substrate Addition: Add 5 µL of the HDAC fluorometric substrate to each well and mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Stop the reaction by adding 10 µL of the Lysine Developer to each well and mix.
-
Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes.
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces HDAC activity by 50%.
Cell Viability Assay (MTT)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.
Objective: To determine the cytotoxic effects of this compound and TSA on cancer cell lines and calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D)
-
Complete cell culture medium
-
96-well clear microplate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or TSA for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This protocol is for detecting changes in the acetylation status of histones following treatment with HDAC inhibitors.
Objective: To qualitatively or semi-quantitatively assess the increase in histone acetylation induced by this compound and TSA.
Materials:
-
Cells treated with this compound, TSA, or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors (e.g., sodium butyrate)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents and imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.
-
Analysis: Analyze the band intensities to compare the levels of histone acetylation between different treatment groups. Normalize to a loading control like total histone H3 or β-actin.
Conclusion
This compound and Trichostatin A represent two distinct classes of HDAC inhibitors with different selectivity profiles and, consequently, different potential applications.
-
This compound , with its high selectivity for HDAC1 and HDAC2, offers a more targeted approach to HDAC inhibition. This specificity may translate to a better therapeutic window with fewer off-target effects, making it a promising candidate for further development in precision medicine, particularly in cancers where HDAC1 and HDAC2 are key drivers.
-
Trichostatin A , as a pan-HDAC inhibitor, remains an invaluable research tool for elucidating the broad biological roles of HDACs. Its potent, multi-targeted action provides a strong benchmark for the anti-cancer effects of global HDAC inhibition. However, its lack of selectivity may limit its therapeutic potential due to a higher likelihood of adverse effects.
The choice between a selective inhibitor like this compound and a pan-inhibitor like TSA will ultimately depend on the specific research question or therapeutic goal. For targeted therapy development, isoform-selective inhibitors are increasingly favored, while for exploratory research into the fundamental roles of HDACs, pan-inhibitors continue to be essential. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their studies in this dynamic field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
BRD2492: A Comparative Guide to its Selectivity for HDAC1/2
This guide provides a detailed comparison of BRD2492, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2), with other alternative HDAC inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and experimental methodologies.
This compound: An Overview
This compound is a small molecule inhibitor with high selectivity for HDAC1 and HDAC2, two critical enzymes in the Class I family of histone deacetylases.[1][2] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3][4][5] By selectively inhibiting HDAC1 and HDAC2, this compound can induce histone hyperacetylation, which in turn affects cell cycle progression and apoptosis, making it a valuable tool for research in oncology and other areas.[4][5]
Quantitative Performance Analysis
The selectivity of this compound for HDAC1/2 has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various HDAC isoforms. Lower IC50 values indicate greater potency.
Table 1: Potency and Selectivity of this compound Against HDAC Isoforms
| Isoform | IC50 (nM)[1][2] | IC50 (nM)[5] |
| HDAC1 | 13.2 | 6 |
| HDAC2 | 77.2 | 45 |
| HDAC3 | >10,000 | 7,000 |
| HDAC6 | >10,000 | Not Reported |
Data from multiple sources are presented to provide a comprehensive view of the available data.
This compound exhibits over 100-fold selectivity for HDAC1/2 over HDAC3 and HDAC6.[1][2] This high degree of selectivity is a key feature, as off-target inhibition of other HDAC isoforms can lead to undesired cellular effects and toxicities.[3]
Comparative Analysis with Alternative HDAC Inhibitors
To contextualize the performance of this compound, the following table compares its potency against HDAC1 and HDAC2 with that of other well-characterized HDAC inhibitors. These alternatives range from pan-inhibitors, which target multiple HDACs, to more class-specific or isoform-specific compounds.
Table 2: Comparative IC50 Values of Various HDAC Inhibitors for HDAC1 and HDAC2
| Compound | Type | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) |
| This compound | HDAC1/2 Selective | 13.2 [2] | 77.2 [2] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | ~20-50 | ~20-50 |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | ~1-5 | ~5-10 |
| Romidepsin (FK228) | Class I Selective | ~1-5 | ~1-5 |
| Entinostat (MS-275) | Class I Selective | ~100-400 | ~200-800 |
| Tubastatin A | HDAC6 Selective | >10,000 | >10,000 |
Note: IC50 values for comparator compounds are approximate and can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
This comparison highlights that while pan-HDAC inhibitors like Panobinostat may show higher potency for HDAC1 and HDAC2, they also potently inhibit other HDAC isoforms. This compound's value lies in its specific targeting of the HDAC1/2 submodule.
Experimental Methodologies
The validation of HDAC inhibitor selectivity and potency is primarily conducted through biochemical and cell-based assays.
Biochemical Isoform Selectivity Assays
The most common method for determining the IC50 values of HDAC inhibitors is through in vitro biochemical assays.[6][7] These assays utilize purified, recombinant human HDAC enzymes and a synthetic substrate.
Key Steps:
-
Enzyme and Substrate Preparation: Recombinant HDAC1, HDAC2, and other HDAC isoforms are individually prepared. A fluorogenic or luminogenic substrate, often a peptide containing an acetylated lysine (B10760008) residue, is used.
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., this compound) is incubated with each HDAC enzyme.
-
Deacetylation Reaction: The substrate is added, and the HDAC enzyme removes the acetyl group.
-
Signal Generation: A developer reagent is added, which reacts with the deacetylated substrate to produce a fluorescent or luminescent signal. The intensity of this signal is proportional to the enzyme's activity.
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Luminogenic assays, such as the HDAC-Glo™ I/II Assay, are frequently used for their high sensitivity and compatibility with high-throughput screening.[6][7] These assays can be specific for different classes of HDACs, allowing for comprehensive selectivity profiling.[6]
Cell-Based Assays
Cell-based assays are employed to confirm the activity and selectivity of inhibitors within a cellular context.[7][8] These assays can measure the downstream effects of HDAC inhibition, such as changes in histone acetylation.
Example: Western Blotting
-
Cell Treatment: Cancer cell lines (e.g., T-47D, MCF-7) are treated with varying concentrations of the HDAC inhibitor.[1]
-
Protein Extraction: After a set incubation period, cells are lysed, and total protein is extracted.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Probing: The membrane is probed with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3) and a loading control (e.g., total Histone H3 or GAPDH).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection, and the resulting bands are visualized. An increase in the acetylated histone signal indicates HDAC inhibition.
Visualizations
Experimental Workflow for In Vitro HDAC Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed and Prolonged Histone Hyperacetylation with a Selective HDAC1/HDAC2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of HDAC Inhibitors: BRD2492 and Entinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two histone deacetylase (HDAC) inhibitors, BRD2492 and Entinostat. The information is compiled to assist researchers in making informed decisions for their preclinical and clinical research endeavors. While both compounds target HDAC enzymes, they exhibit distinct profiles in terms of selectivity, potency, and the extent of available supporting data.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. HDAC inhibitors have emerged as a promising class of anti-cancer agents. This guide focuses on a comparative analysis of this compound, a potent and selective inhibitor of HDAC1 and HDAC2, and Entinostat, a well-characterized class I and IV HDAC inhibitor with extensive preclinical and clinical data.
Mechanism of Action
Both this compound and Entinostat function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes. The subsequent cellular responses include cell cycle arrest, apoptosis, and differentiation.
This compound is a highly selective inhibitor targeting HDAC1 and HDAC2 .[1] This specificity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broader-spectrum HDAC inhibitors.
Entinostat is a selective inhibitor of class I (HDAC1, 2, 3) and class IV (HDAC11) HDACs .[1] Its ability to inhibit multiple HDAC isoforms may contribute to its broad anti-tumor activity observed in a variety of cancer types.[1]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Entinostat to facilitate a direct comparison of their performance.
Table 1: In Vitro Enzymatic Activity
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | HDAC1 | 13.2 | >100-fold selective for HDAC1/2 over HDAC3 and HDAC6 |
| HDAC2 | 77.2 | ||
| Entinostat | HDAC1 | 243 | Selective for Class I and IV HDACs |
| HDAC2 | 453 | ||
| HDAC3 | 248 |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | T-47D | Breast Cancer | 1.01 |
| MCF-7 | Breast Cancer | 11.13 | |
| Entinostat | Raji, RL, U2932 (Rituximab-sensitive) | B-cell Lymphoma | 0.5 - 1.0 |
| Raji 4RH, RL 4RH, U2932 4RH (Rituximab-resistant) | B-cell Lymphoma | 0.5 - 1.0 | |
| Rh41 | Alveolar Rhabdomyosarcoma | 0.265 | |
| Rh18 | Embryonal Rhabdomyosarcoma | 0.840 | |
| Rh30 | Alveolar Rhabdomyosarcoma | 1.11 |
IC50: Half-maximal inhibitory concentration in cellular assays.
Table 3: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Tumor Type | Dosing | Efficacy | Tmax | Cmax |
| This compound | No publicly available data | - | - | - | - | - |
| Entinostat | SCID mice with Raji cell xenografts | B-cell Lymphoma | 20 mg/kg, oral | Prolonged mean survival | - | - |
| Nude mice with human tumor xenografts | Lung, Prostate, Breast, Pancreas, Renal Cell Carcinoma | 12.5-49 mg/kg, oral | Significant antitumor effects | - | - | |
| Non-tumor-bearing SCID mice | - | 2.5 mg/kg, oral (twice daily for 4 days) | - | 15 minutes | 569.4 ng/mL (1.51 µM) |
Tmax: Time to maximum plasma concentration. Cmax: Maximum plasma concentration.
Note: The lack of publicly available in vivo efficacy and pharmacokinetic data for this compound is a significant limitation in a direct comparative performance assessment with Entinostat.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
HDAC Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound, Entinostat) dissolved in DMSO
-
HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the purified HDAC enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., T-47D, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound, Entinostat) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation status of histone proteins following treatment with HDAC inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds (this compound, Entinostat)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total histone as a loading control.
-
Quantify the band intensities to determine the relative change in histone acetylation.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the general signaling pathway affected by HDAC inhibitors like this compound and Entinostat.
References
BRD2492 vs. Sodium Butyrate: A Comparative Guide to Histone Acetylation
For researchers in drug development and the broader scientific community, selecting the appropriate tool to modulate histone acetylation is a critical decision. This guide provides a detailed comparison of BRD2492, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2), and sodium butyrate (B1204436), a well-established pan-HDAC inhibitor. This comparison is based on their mechanisms of action, efficacy, and the signaling pathways they influence, supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibitors of HDACs (HDACis) block this action, resulting in histone hyperacetylation and a more open chromatin state, which generally leads to increased gene expression.
This compound is a highly potent and selective small molecule inhibitor that specifically targets HDAC1 and HDAC2. This selectivity allows for the precise dissection of the roles of these two key HDAC isoforms in various biological processes.
Sodium butyrate , a short-chain fatty acid, acts as a pan-HDAC inhibitor, affecting a broader range of HDACs, primarily belonging to Class I (HDAC1, 2, 3, 8) and Class IIa (HDAC4, 5, 7, 9). Its broad specificity makes it a useful tool for studying the general effects of HDAC inhibition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and sodium butyrate.
| Compound | Target HDACs | IC50 Values | Reference |
| This compound | HDAC1 | 13.2 nM | [1] |
| HDAC2 | 77.2 nM | [1] | |
| HDAC3 | >100-fold selective over HDAC1/2 | [1] | |
| HDAC6 | >100-fold selective over HDAC1/2 | [1] | |
| Sodium Butyrate | Pan-HDAC (Class I and IIa) | ~0.80 mM (general) | [2] |
| HDAC1 | 0.3 mM | [3] | |
| HDAC2 | 0.4 mM | [3] | |
| HDAC7 | 0.3 mM | [3] | |
| HDAC6, HDAC10 | No significant inhibition | [2][3] |
Signaling Pathways and Cellular Effects
The inhibition of HDACs by this compound and sodium butyrate initiates a cascade of downstream events, ultimately impacting gene expression and cellular processes such as the cell cycle, apoptosis, and differentiation.
This compound , through its specific inhibition of HDAC1 and HDAC2, is expected to primarily affect signaling pathways regulated by these two enzymes. HDAC1 and HDAC2 are core components of several repressor complexes, including Sin3, NuRD, and CoREST. Their inhibition leads to the acetylation of both histone and non-histone protein targets, influencing the expression of genes involved in cell cycle progression and apoptosis. For instance, the inhibition of HDAC1 and HDAC2 has been shown to upregulate the expression of cell cycle inhibitors like p21Waf1/Cip1.
Sodium butyrate , with its broader inhibitory profile, affects a wider array of signaling pathways. Its impact extends beyond the targets of HDAC1 and HDAC2 to include those regulated by other Class I and IIa HDACs. This can lead to more widespread changes in gene expression and cellular phenotype. For example, pan-HDAC inhibitors have been shown to modulate pathways involved in inflammation and immune responses.
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action for this compound and Sodium Butyrate.
Experimental Protocols
To assess and compare the efficacy of this compound and sodium butyrate in inducing histone acetylation, a Western blot analysis is a standard and effective method.
Experimental Workflow: Comparative Western Blot Analysis
Caption: Workflow for comparing histone acetylation levels.
Detailed Protocol for Western Blot Analysis of Histone Acetylation
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7) in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) and sodium butyrate (e.g., 0.5 mM - 5 mM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. To preserve acetylation, it is crucial to also include an HDAC inhibitor like sodium butyrate (5 mM) in the lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 15% for good resolution of histones).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and an antibody for a total histone (e.g., anti-Histone H3) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated histone band to the corresponding total histone band to account for any loading differences.
Conclusion
This compound and sodium butyrate are both valuable tools for studying the role of histone acetylation in cellular processes. The choice between them depends on the specific research question.
-
This compound is the preferred choice for investigating the specific functions of HDAC1 and HDAC2, offering high potency and selectivity. Its use allows for a more targeted approach to understanding the downstream consequences of inhibiting these particular enzymes.
-
Sodium butyrate serves as a useful tool for studying the broader effects of Class I and IIa HDAC inhibition. Its pan-inhibitory nature can reveal global changes in cellular function that result from widespread histone hyperacetylation.
For researchers aiming to compare the effects of specific versus broad HDAC inhibition on histone acetylation and downstream cellular events, the experimental protocols outlined in this guide provide a robust framework for generating reliable and quantifiable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Independent Verification of BRD2492 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor BRD2492 with other commercially available alternatives. The information presented is supported by experimental data from publicly available sources and detailed protocols to enable independent verification.
Comparative Analysis of HDAC Inhibitors
This compound is a potent and selective inhibitor of HDAC1 and HDAC2. To provide a comprehensive overview of its performance, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative HDAC inhibitors against these two key enzymes.
Table 1: Comparison of IC50 Values for Various HDAC Inhibitors against HDAC1 and HDAC2
| Compound | Target(s) | IC50 for HDAC1 (nM) | IC50 for HDAC2 (nM) |
| This compound | HDAC1, HDAC2 | 13.2 | 77.2 |
| Trichostatin A | Class I/II HDACs | 4.99 | - |
| Entinostat | Class I HDACs | 243 | 453 |
| Mocetinostat | Class I/IV HDACs | 150 | 290 |
Note: A lower IC50 value indicates a higher potency of the inhibitor.
Signaling Pathway of HDAC1/2-Mediated Gene Repression
HDAC1 and HDAC2 are critical regulators of gene expression. They are typically recruited to gene promoters by transcription factors, where they catalyze the removal of acetyl groups from histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of the transcriptional machinery and resulting in gene silencing. In the context of breast cancer, the aberrant recruitment of HDAC1 and HDAC2 to the promoters of tumor suppressor genes, such as the cell cycle inhibitor p21 and the cell adhesion molecule E-cadherin, contributes to cancer progression. The inhibition of HDAC1/2 by compounds like this compound can restore the acetylated state of histones, leading to the re-expression of these critical genes.
Caption: HDAC1/2-mediated gene silencing pathway and its inhibition by this compound.
Experimental Protocols
To facilitate the independent verification of the IC50 values and the proposed mechanism of action, detailed protocols for key experiments are provided below.
In Vitro HDAC Activity Assay (Fluorometric)
This assay is used to determine the IC50 value of an inhibitor by measuring its effect on the enzymatic activity of purified HDAC1 or HDAC2.
Caption: Workflow for the in vitro HDAC activity assay.
Methodology:
-
Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and serial dilutions of the test inhibitor (this compound or alternatives).
-
Reaction Setup: In a 96-well plate, add the purified HDAC1 or HDAC2 enzyme to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. Include a no-inhibitor control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution (e.g., trypsin), which cleaves the deacetylated substrate to release the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if a specific transcription factor (e.g., Sp1 or Snail) binds to the promoter of a target gene (e.g., p21 or E-cadherin) in cells and whether this binding is affected by an HDAC inhibitor.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Methodology:
-
Cell Treatment and Cross-linking: Treat breast cancer cells (e.g., MCF-7 or T-47D) with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., anti-Sp1 or anti-Snail) or a negative control IgG.
-
Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Quantitative PCR (qPCR): Use qPCR with primers specific for the promoter regions of the target genes (p21 or E-cadherin) to quantify the amount of precipitated DNA. An enrichment of the target promoter DNA in the transcription factor immunoprecipitation compared to the IgG control indicates binding. Compare the enrichment between this compound-treated and vehicle-treated cells to assess the effect of the inhibitor on transcription factor recruitment.
A Comparative Guide to the Efficacy of BRD2492 and RGFP966 for Researchers
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancer and neurological disorders. This guide provides a detailed comparison of two specific HDAC inhibitors, BRD2492 and RGFP966, for researchers, scientists, and drug development professionals. We will objectively compare their performance based on available experimental data, delve into their mechanisms of action, and provide detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | RGFP966 |
| Primary Target | HDAC1 and HDAC2 | HDAC3 |
| Potency (IC50) | HDAC1: 13.2 nM, HDAC2: 77.2 nM[1] | HDAC3: 80 nM[2] |
| Selectivity | >100-fold selective for HDAC1/2 over HDAC3 and HDAC6[1] | Highly selective for HDAC3, with no significant inhibition of other HDACs at concentrations up to 15 μM[2][3] |
| Therapeutic Areas | Primarily investigated in cancer (breast cancer, lymphoma) | Investigated in cancer, neurodegenerative diseases, and inflammation |
| Known In Vivo Efficacy | Limited publicly available data | Demonstrated efficacy in animal models of neuroprotection and cancer[4][5] |
Mechanism of Action: A Tale of Two Selectivities
The primary difference in the mechanism of action between this compound and RGFP966 lies in their selectivity for different HDAC isoforms.
This compound is a potent and selective inhibitor of HDAC1 and HDAC2 .[1] These Class I HDACs are primarily localized in the nucleus and are key components of transcriptional corepressor complexes. By inhibiting HDAC1 and HDAC2, this compound leads to an increase in histone acetylation, which in turn alters chromatin structure and modulates the expression of genes involved in cell cycle progression and apoptosis.[6]
RGFP966 , on the other hand, is a highly selective inhibitor of HDAC3 .[2][3] HDAC3, another Class I HDAC, plays a crucial role in various cellular processes, including the regulation of inflammatory responses and neuronal function.[4][7] The inhibitory action of RGFP966 on HDAC3 has been shown to modulate the activity of transcription factors such as NF-κB and Nrf2, leading to its anti-inflammatory and neuroprotective effects.[5][7][8]
In Vitro Efficacy: A Head-to-Head Data Comparison
Direct comparative studies of this compound and RGFP966 in the same cell lines are limited. However, by examining their performance in various published studies, we can draw meaningful comparisons.
Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | T-47D | Breast Cancer | 1.01 μM | [1] |
| MCF-7 | Breast Cancer | 11.13 μM | [1] | |
| SUDHL8 | Diffuse Large B-cell Lymphoma | Induces G1 arrest | [6] | |
| RGFP966 | HEL | Erythroleukemia | 1.64 μM | [2] |
| HH | Cutaneous T-cell Lymphoma | Sensitive at 10 μM | [3] | |
| Hut78 | Cutaneous T-cell Lymphoma | More sensitive than HH cells at 10 μM | [3] |
This compound demonstrates potent growth inhibition in breast cancer cell lines, with a particularly low IC50 in the T-47D line.[1] In lymphoma cells, its primary effect appears to be cell cycle arrest.[6] RGFP966 also exhibits anticancer activity, particularly in hematological malignancies.[2][3]
Neuroprotective and Anti-inflammatory Effects
While this compound has been primarily investigated for its anticancer properties, RGFP966 has shown significant promise in models of neurological disorders and inflammation.
| Compound | Model | Effect | Reference |
| RGFP966 | Rat model of surgical brain injury | Reduced neuronal degeneration and brain edema | [5] |
| Rat model of traumatic brain injury | Reduced neuronal apoptosis and inflammation | [8][9] | |
| Mouse model of Huntington's disease | Improved motor deficits and neuroprotection | [4] | |
| RAW 264.7 macrophages | Attenuated pro-inflammatory gene expression | [7] |
Experimental Protocols
To facilitate the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
HDAC Inhibition Assay
This protocol is a generalized method for determining the IC50 of HDAC inhibitors.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate)
-
HDAC assay buffer
-
Developer solution (e.g., Fluor de Lys® Developer)
-
Test compounds (this compound, RGFP966) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound and RGFP966 in HDAC assay buffer.
-
To each well of a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted test compound.
-
Initiate the reaction by adding the respective recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and generate a fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T-47D, MCF-7)
-
Complete cell culture medium
-
This compound and RGFP966
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or RGFP966 and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Neuroprotection Study in a Rat Model of Traumatic Brain Injury (TBI)
This protocol provides a framework for evaluating the neuroprotective efficacy of RGFP966 in a relevant animal model.[8][9]
Animals:
-
Adult male Sprague-Dawley rats (250-300g)
TBI Induction:
-
A controlled cortical impact (CCI) model is commonly used to induce a focal TBI.
Drug Administration:
-
RGFP966 is typically dissolved in a vehicle such as 10% DMSO in saline.[5]
-
Administer RGFP966 (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection at a specific time point post-TBI (e.g., 30 minutes).[9]
Outcome Measures:
-
Neurological Severity Score (NSS): Assess motor and sensory function at various time points post-injury.
-
Brain Water Content: Measure brain edema at a specific endpoint (e.g., 72 hours post-TBI).
-
Histology and Immunohistochemistry: At the end of the study, perfuse the animals and collect brain tissue. Perform staining (e.g., Nissl, TUNEL) to assess neuronal damage and apoptosis in the pericontusional cortex.
-
Western Blot Analysis: Analyze protein levels of markers for inflammation (e.g., NF-κB) and oxidative stress (e.g., Nrf2, HO-1) in brain tissue lysates.[5]
Conclusion
This compound and RGFP966 are valuable research tools with distinct selectivity profiles and demonstrated efficacy in different disease models. This compound, as a selective HDAC1/2 inhibitor, shows promise in the field of oncology, particularly for breast cancer and lymphomas. RGFP966, a highly selective HDAC3 inhibitor, has a broader demonstrated therapeutic potential, with robust anti-inflammatory and neuroprotective effects in addition to its anticancer activity. The choice between these two inhibitors will ultimately depend on the specific research question and the biological context being investigated. The provided data and protocols should serve as a valuable resource for researchers designing and conducting experiments with these potent epigenetic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RGFP966 exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 3-specific inhibitor RGFP966 attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
A Comparative Guide to the Validation of BRD2492 as an HDAC1/2 Tool Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD2492 and the established tool compound, Romidepsin, for the selective inhibition of Histone Deacetylases 1 and 2 (HDAC1/2). The information presented herein is intended to assist researchers in making informed decisions regarding the selection and validation of chemical probes for their studies.
Introduction to HDAC1/2 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. HDAC1 and HDAC2 are class I HDACs that often exist in multi-protein complexes and are critical for cell cycle progression and survival. Selective inhibitors of HDAC1 and HDAC2 are valuable tools for dissecting the specific roles of these isoforms and for developing novel therapeutic agents.
This compound is a potent and selective inhibitor of HDAC1 and HDAC2. This guide provides a head-to-head comparison with Romidepsin, a well-established, potent, and selective inhibitor of class I HDACs, to validate this compound's utility as a tool compound.
Biochemical Potency and Selectivity
A critical aspect of a tool compound is its potency against the intended target and its selectivity over other related targets. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and Romidepsin against various HDAC isoforms.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| This compound | 13.2 | 77.2 | >10,000 | >10,000 |
| Romidepsin | 36 | 47 | - | 1400 |
Data Interpretation: this compound demonstrates high potency for HDAC1 and HDAC2, with excellent selectivity (>100-fold) over other HDAC isoforms like HDAC3 and HDAC6. Romidepsin is also a potent inhibitor of HDAC1 and HDAC2, with selectivity over HDAC6. The choice between these compounds may depend on the specific experimental context and the desired selectivity profile.
Cellular Activity: Target Engagement and Downstream Effects
Effective tool compounds must engage their target in a cellular context and elicit a measurable downstream biological response. A key indicator of HDAC inhibitor activity in cells is the hyperacetylation of histone proteins.
| Compound | Cell Line | Assay | Endpoint | Effective Concentration |
| This compound | T-47D (breast cancer) | Proliferation | GI50 | 1.01 µM |
| MCF-7 (breast cancer) | Proliferation | GI50 | 11.13 µM | |
| Romidepsin | Various cancer cell lines | Apoptosis, Cell Cycle Arrest | Induction | 0-60 nM |
| Biliary Tract Cancer Cells | HDAC Activity | Reduction | 5 nM | |
| Myeloid Leukemia Cells | Histone H3K9 Acetylation | Increase | 0.5-5 nM |
Data Interpretation: Both compounds exhibit cellular activity at nanomolar to micromolar concentrations. Romidepsin has been shown to induce apoptosis and cell cycle arrest, reduce HDAC activity, and increase histone acetylation in various cancer cell lines. This compound has demonstrated anti-proliferative effects in breast cancer cell lines. Further validation of this compound would involve confirming its on-target effects by assessing histone acetylation levels in treated cells.
Experimental Protocols
To facilitate the validation of this compound and its comparison with other HDAC inhibitors, detailed protocols for key experiments are provided below.
Biochemical HDAC Inhibition Assay (HDAC-Glo™ I/II Assay)
This assay measures the activity of HDAC class I and II enzymes and is suitable for determining the IC50 values of inhibitors.
Materials:
-
HDAC-Glo™ I/II Reagent (Promega)
-
Recombinant human HDAC1 and HDAC2 enzymes
-
Test compounds (this compound, Romidepsin) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a white-walled microplate, add the diluted compounds. Include a no-inhibitor control (DMSO vehicle).
-
Add the recombinant HDAC enzyme to each well.
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add the reagent to each well to initiate the reaction.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular Histone Acetylation Assay (Western Blot)
This assay is used to confirm the on-target activity of HDAC inhibitors in a cellular context by measuring the acetylation of histone proteins.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, Romidepsin)
-
Cell lysis buffer (RIPA buffer supplemented with protease and HDAC inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 6-24 hours). Include a vehicle-treated control.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of HDAC inhibition leading to gene expression.
Experimental Workflow for Tool Compound Validation
Caption: Workflow for validating a tool compound's efficacy.
Conclusion
This compound is a potent and selective inhibitor of HDAC1 and HDAC2. The data presented in this guide, alongside the detailed experimental protocols, provide a strong foundation for its validation as a tool compound. When compared to the established HDAC1/2 inhibitor Romidepsin, this compound exhibits a comparable potency and a potentially superior selectivity profile against other HDAC isoforms. Researchers are encouraged to use the provided protocols to independently verify the activity of this compound in their specific experimental systems. This will ensure the generation of robust and reproducible data, ultimately advancing our understanding of the biological roles of HDAC1 and HDAC2.
Safety Operating Guide
Proper Disposal Procedures for BRD2492
This document provides essential safety and logistical information for the proper handling and disposal of the research chemical BRD2492. The following procedural guidance is based on established best practices for laboratory chemical waste management.
Important Notice: A specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not found in the available search results. Therefore, the following procedures are based on general guidelines for the disposal of hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.[1][2]
Chemical and Physical Properties
Proper handling and disposal begin with understanding the compound's properties. The following data for this compound has been compiled from various sources.[3][4][5]
| Property | Value |
| CAS Number | 1821669-43-5 |
| Molecular Formula | C₂₀H₁₈N₄O₂ |
| Molecular Weight | 346.39 g/mol |
| Purity | >98% (HPLC) |
| Solubility | In Vitro: DMSO : 31.25 mg/mL (90.22 mM) |
| Storage | Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month. |
Standard Operating Procedure for Disposal
The recommended method for the disposal of this compound is through a certified hazardous waste management service coordinated by your institution's EHS department.[1] Attempting to neutralize the chemical in the lab without a validated protocol is strongly discouraged.[1]
Step 1: Waste Identification and Classification
-
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies (e.g., pipette tips, tubes, flasks, and paper).
-
Contaminated spill cleanup materials.
-
Step 2: Waste Segregation and Containment
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically compatible waste container.[1] Polyethylene or glass containers are typically suitable.[1][6] Do not mix with other incompatible waste streams.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled with the biohazard symbol.[7][8]
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in DMSO," "Solid waste contaminated with this compound").[6]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1] Containers must be kept tightly sealed except when adding waste.[1][6] Ensure the storage area is well-ventilated, and place containers in secondary containment to prevent spills.[1]
Step 4: Arranging for Disposal
-
Once a waste container is nearly full (do not overfill), contact your institution's EHS department to schedule a waste pickup.[1]
-
Follow all institutional procedures for waste collection requests, which may involve completing a chemical waste pickup form detailing the type and volume of waste.[2][6]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and EHS department.[1]
-
Assess the Spill: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, await the arrival of trained emergency responders.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.[1]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]
-
Clean and Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.
Visual Workflows
The following diagrams illustrate the key decision-making processes for waste disposal and spill response.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. louisville.edu [louisville.edu]
- 3. This compound | 1821669-43-5 | HDAC | MOLNOVA [molnova.com]
- 4. This compound | CAS#:1821669-43-5 | Chemsrc [chemsrc.com]
- 5. adooq.com [adooq.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. m.youtube.com [m.youtube.com]
Personal protective equipment for handling BRD2492
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BRD2492, a potent and selective HDAC1/2 inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling powders or creating stock solutions. | To prevent inhalation of the compound, especially in powder form. |
Operational Plan: Handling and Storage
This compound should be handled with care, following standard laboratory procedures for potent chemical compounds.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1821669-43-5) match the order.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Avoid direct sunlight and moisture.
Preparation of Solutions:
-
All work with powdered this compound should be conducted in a certified chemical fume hood.
-
To prepare a stock solution, slowly add the solvent to the vial containing the compound to avoid generating dust.
-
Ensure all equipment used for weighing and dissolution is clean and calibrated.
Experimental Workflow: In Vitro Cell Viability Assay
This generalized workflow outlines the steps for a common experiment using this compound to assess its effect on cell viability.
Signaling Pathway: HDAC1/2 Inhibition
This compound is a selective inhibitor of Histone Deacetylases 1 and 2 (HDAC1/2). This inhibition leads to an increase in histone acetylation, which in turn alters gene expression and can induce cellular responses such as cell cycle arrest and apoptosis.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and cell culture media containing this compound should be collected in a sealed, leak-proof hazardous waste container. Do not pour down the drain.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill and Emergency Procedures
Minor Spill (in a fume hood):
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others in the vicinity and your supervisor.
-
Contact your institution's EHS or emergency response team.
-
Prevent entry to the contaminated area until it has been decontaminated by trained personnel.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
